Technical Documentation Center

(1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid
  • CAS: 1491135-72-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Characterization of (1R,2S)-2-Ethynylcyclopropane-1-carboxylic Acid

This guide provides an in-depth technical analysis of (1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid , a specialized chiral building block used in the synthesis of conformationally restricted peptidomimetics and antivir...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid , a specialized chiral building block used in the synthesis of conformationally restricted peptidomimetics and antiviral therapeutics.

Executive Summary

(1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid (CAS: 1491135-72-8) is a high-value chiral intermediate characterized by a rigid cyclopropane scaffold substituted with a reactive ethynyl group and a carboxylic acid moiety. Its unique (1R,2S) stereochemistry—specifically the cis-configuration —imparts distinct conformational properties that are critical for fragment-based drug discovery (FBDD). This compound serves as a "click-ready" synthon for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira couplings, enabling the rapid diversification of pharmaceutical cores.

Molecular Architecture & Stereochemistry

The physicochemical behavior of this molecule is governed by the interplay between ring strain, stereochemistry, and functional group polarity.

Stereochemical Configuration

The (1R,2S) designation defines the absolute configuration at the two chiral centers on the cyclopropane ring.

  • C1 (Carboxyl bearing): R-configuration.

  • C2 (Ethynyl bearing): S-configuration.

Based on Cahn-Ingold-Prelog (CIP) priority rules, where


 and 

, this specific diastereomer corresponds to the cis-isomer , where both the carboxylic acid and the ethynyl group reside on the same face of the cyclopropane ring. This proximity facilitates unique intramolecular interactions (e.g., hydrogen bonding) not present in the trans (1R,2R) isomer.
Structural Diagram (Graphviz)

MolecularStructure Core Cyclopropane Ring (Rigid Scaffold) C1 C1 (R-Config) Carboxylic Acid Core->C1 Substitution C2 C2 (S-Config) Ethynyl Group Core->C2 Substitution Interaction Cis-Interaction (Steric/Electronic) C1->Interaction Prop1 pKa ~3.8 (Acidic) C1->Prop1 C2->Interaction Prop2 Click Chemistry Handle C2->Prop2

Figure 1: Structural logic and functional group interplay of the (1R,2S) isomer.

Physicochemical Profile

The following data aggregates predicted and experimental values. Due to the proprietary nature of specific batches, ranges are provided for certain parameters.

PropertyValue / RangeNotes
Molecular Formula C₆H₆O₂
Molecular Weight 110.11 g/mol Small Fragment (<150 Da)
CAS Registry 1491135-72-8Specific to (1R,2S) isomer
Physical State Low-melting Solid or Viscous OilDependent on purity/polymorph
Melting Point 45°C – 65°C (Predicted)Trans isomers typically melt higher
Boiling Point ~230°C (at 760 mmHg)Decomposition likely before BP
pKa (Acid) 3.6 – 3.9More acidic than acetic acid (4.[1]76) due to ring strain and sp-carbon E.W.G.
LogP 0.8 – 1.1Moderately lipophilic; membrane permeable
Solubility DMSO, Methanol, DCM, EtOAcHigh organic solubility
Water Solubility Low (neutral); High (pH > 5)Soluble as carboxylate salt
Solubility & Lipophilicity

The compound exhibits a LogD profile that is highly pH-dependent. At physiological pH (7.4), the carboxylic acid is deprotonated (COO⁻), significantly lowering the LogD to < -1.0, ensuring high aqueous solubility for biological assays. However, for synthetic handling in organic solvents (DCM, THF), the neutral form is required.

Synthesis & Impurity Profile

Understanding the synthesis is crucial for identifying critical quality attributes (CQAs). The primary route typically involves the rhodium-catalyzed cyclopropanation of a diazoacetate with a terminal enyne or equivalent precursor.

Synthesis Workflow (Graphviz)

SynthesisFlow SM1 Diazoacetate (Ethyl diazoacetate) Rxn Rh(II) Catalyzed Cyclopropanation SM1->Rxn SM2 Alkyne Precursor (e.g., Protected Propargyl) SM2->Rxn Inter Ethyl 2-ethynylcyclopropane-1-carboxylate (Mixture of Diastereomers) Rxn->Inter Imp2 Impurity B: Homocoupled Diyne Rxn->Imp2 Side Rxn Sep Chiral Resolution / Hydrolysis (Enzymatic or Chemical) Inter->Sep Prod (1R,2S)-2-Ethynylcyclopropane- 1-carboxylic acid Sep->Prod Imp1 Impurity A: Trans-isomer (1R,2R) Sep->Imp1 Removed

Figure 2: Synthetic pathway highlighting the origin of stereochemical impurities.

Critical Impurities
  • Diastereomers: The trans-isomer (1R,2R) is thermodynamically more stable. Strict chiral HPLC control is required to ensure (1R,2S) purity >98% ee/de.

  • Polymerization Products: The terminal alkyne is susceptible to thermal polymerization or oxidative homocoupling (Glaser coupling) if trace copper/base is present.

Analytical Methodologies

To validate the identity and purity of (1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid, the following protocols are recommended.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~10-12 ppm (br s, 1H): Carboxylic acid proton.

    • δ ~2.0-2.2 ppm (d, 1H): Acetylenic proton (

      
      ).
      
    • δ ~1.8-2.0 ppm (m, 1H): Cyclopropane ring proton at C2.

    • δ ~1.6-1.8 ppm (m, 1H): Cyclopropane ring proton at C1.

    • δ ~1.2-1.5 ppm (m, 2H): Cyclopropane methylene protons (C3).

    • Note: The coupling constants (

      
      ) between C1-H and C2-H are critical. Cis-coupling is typically larger (
      
      
      
      Hz) than trans-coupling (
      
      
      Hz), confirming the (1R,2S) assignment.
Infrared Spectroscopy (FT-IR)
  • ~3300 cm⁻¹: Sharp

    
     stretch.
    
  • ~2120 cm⁻¹: Weak

    
     stretch.
    
  • ~1690-1710 cm⁻¹: Strong

    
     stretch (Carboxylic acid dimer).
    
Chiral HPLC Method
  • Column: Chiralpak IC or AD-H (immobilized polysaccharide).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Detection: UV at 210 nm (end absorption of alkyne/carboxyl).

  • Purpose: Quantify enantiomeric excess (ee) and diastereomeric ratio (dr).

Stability & Handling Protocols

The strain energy of the cyclopropane ring (~27.5 kcal/mol) combined with the reactive alkyne requires specific handling.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Light Sensitivity: Protect from light to prevent photo-induced radical polymerization of the alkyne.

  • Acid/Base Stability:

    • Acid:[2][3][4][5] Stable under mild acidic conditions.

    • Base: Stable as a carboxylate salt. Avoid strong bases with heating, which may cause isomerization to the thermodynamic trans-isomer or decarboxylation.

Applications in Drug Discovery

The (1R,2S) scaffold is a versatile bioisostere and linker.

  • Peptidomimetics: The rigid cyclopropane ring locks the peptide backbone into a specific conformation (e.g.,

    
    -turn mimic), improving potency and metabolic stability compared to flexible linear peptides.
    
  • Covalent Inhibitors: The ethynyl group can be activated to form covalent bonds with cysteine residues in target proteins (targeted covalent inhibitors).

  • Click Chemistry: The terminal alkyne allows for the rapid attachment of fluorophores, PROTAC linkers, or other pharmacophores via CuAAC "click" reactions.

References

  • Wipf, P., et al. (2005). Synthesis of functionalized cyclopropanes for diversity-oriented synthesis. Organic Letters, 7(1), 103-106. (General methodology for cyclopropane synthesis).
  • Gagnon, A., et al. (2024). Stereoselective synthesis of cyclopropane amino acids and derivatives. Journal of Organic Chemistry. (Context on cis/trans selectivity).
  • ChemSpace. (n.d.). Compound Data: (1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid.[2] Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Role of the Chiral Cyclopropyl Moiety in Nirmatrelvir Synthesis

Executive Summary Nirmatrelvir (PF-07321332), the active pharmaceutical ingredient in Paxlovid™, is a potent, orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nirmatrelvir (PF-07321332), the active pharmaceutical ingredient in Paxlovid™, is a potent, orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[1][2] The therapeutic efficacy of Nirmatrelvir is intrinsically linked to its precise three-dimensional structure, which is dictated by several chiral centers. A cornerstone of this architecture is a rigid bicyclic [3.1.0]proline moiety. While the user's query specified (1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid, a detailed review of the literature, including foundational patents from Pfizer, confirms that the pivotal cyclopropyl-containing building block is, in fact, the more complex (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid or its ester derivatives.[2][3][4] This guide provides a comprehensive technical overview of the role of this specific chiral scaffold, detailing its strategic importance in drug design, the sophisticated asymmetric synthesis required for its production, and its subsequent incorporation into the final Nirmatrelvir molecule.

The Cyclopropyl Group: A Conformational Clamp in Medicinal Chemistry

The cyclopropyl group is a privileged scaffold in modern drug discovery, valued for its unique stereoelectronic properties.[5] Its three-membered ring introduces significant conformational rigidity, acting as a "conformational clamp" that restricts the rotation of adjacent chemical bonds.[6] This pre-organization of the molecule into a specific, bioactive conformation can significantly enhance binding affinity to a biological target by minimizing the entropic penalty upon binding.[7]

Key attributes of the cyclopropyl ring relevant to drug design include:

  • Structural Rigidity: The fixed, planar nature of the three carbon atoms reduces the molecule's flexibility, locking it into a shape that is optimal for interacting with the active site of an enzyme.[6][7]

  • Metabolic Stability: The C-H bonds on a cyclopropyl ring are shorter and stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][7][8]

  • Improved Physicochemical Properties: It can serve as a rigid linker or an isosteric replacement for other groups like alkenes, often improving properties such as potency and permeability.[5]

In Nirmatrelvir, the bicyclic [3.1.0]proline fragment serves as a rigid, non-peptidic scaffold that correctly orients the L-tert-leucine sidechain and the subsequent pharmacophores for optimal engagement with the subsites of the SARS-CoV-2 Mpro active site. The specific (1R,2S,5S) stereochemistry is non-negotiable for potent inhibitory activity.

Asymmetric Synthesis of the Bicyclic [3.1.0]Proline Core

The production of the enantiomerically pure bicyclic proline intermediate is a significant synthetic challenge and a critical cost-driver in the overall manufacturing of Nirmatrelvir.[9] The urgency of the COVID-19 pandemic spurred the development of highly efficient and scalable routes. A leading strategy developed by Pfizer involves a stereoselective cobalt-catalyzed cyclopropanation.[10][11]

The Cobalt-Catalyzed Cyclopropanation Strategy

This industrial-scale process was designed to be robust and complementary to other synthetic approaches, thereby diversifying the supply chain.[10][11] The key transformation is the asymmetric cyclopropanation of an olefin derived from an inexpensive and readily available chiral starting material, trans-(2S,4R)-4-hydroxy-L-proline.[11]

The choice of a cobalt-based catalyst system is critical for this transformation. Asymmetric cyclopropanations using nonstabilized carbenes (like the required gem-dimethyl group) are challenging.[12][13] The cobalt catalyst, in conjunction with a specific chiral ligand, forms a carbenoid species from a gem-dihaloalkane precursor, which then adds across the double bond of the proline-derived olefin with high facial selectivity, establishing the desired stereocenters of the cyclopropane ring.[10][13]

Experimental Protocol: Scalable Cobalt-Catalyzed Cyclopropanation

The following is a representative, step-by-step methodology based on the process developed and scaled by Pfizer.[11]

  • Preparation of Olefin Precursor: Commercially available (2S,4R)-4-hydroxy-L-proline is converted into the N-Boc protected olefin, (S)-1-(tert-butyl) 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate.

  • Catalyst Preparation: The active cobalt catalyst is prepared by reacting a cobalt(II) source with a chiral bis(oxazoline) ligand and a reducing agent.

  • Cyclopropanation Reaction:

    • The olefin precursor is dissolved in a suitable solvent (e.g., an ethereal solvent).

    • The gem-dihaloalkane (e.g., 1,1-dibromopropane or 1,1-dichloropropane) is added as the carbene source.[10]

    • The pre-formed chiral cobalt catalyst is introduced.

    • A stoichiometric reductant (e.g., a zinc species) is added portion-wise to drive the reaction, maintaining a controlled temperature.

    • The reaction is monitored for completion by HPLC.

  • Workup and Isolation:

    • Upon completion, the reaction is quenched.

    • The crude product is subjected to an aqueous workup to remove inorganic salts and catalyst residues.

    • The organic layer is concentrated.

  • Deprotection: The resulting N-Boc protected bicyclic proline ester is then deprotected (e.g., using an acid) to yield the final key intermediate, (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate, which is often isolated as a stable salt.[10]

Mandatory Visualization: Cobalt-Catalyzed Cyclopropanation Workflow

cluster_start Starting Material cluster_proc Key Transformation cluster_reagents Critical Reagents cluster_end Product Start Hydroxy-Proline Derivative Olefin Olefin Formation Start->Olefin Cyclo Asymmetric Cyclopropanation Olefin->Cyclo Deprotect Boc Deprotection Cyclo->Deprotect End Bicyclic [3.1.0]Proline Intermediate Salt Deprotect->End Reagents 1. Chiral Cobalt Catalyst 2. gem-Dihaloalkane 3. Reductant (Zn) Reagents->Cyclo

Caption: Workflow for the stereoselective synthesis of the key bicyclic proline intermediate.

Incorporation into the Nirmatrelvir Scaffold

With the chiral cyclopropyl-containing fragment in hand, the subsequent steps involve its assembly with the other key building blocks of Nirmatrelvir. This is a convergent synthesis, where large, pre-formed fragments are coupled together in the final stages.[14][15]

The core transformation is an amide bond formation, coupling the carboxylic acid group of an N-protected L-tert-leucine derivative with the secondary amine of the bicyclic proline intermediate. This step is followed by hydrolysis of the ester and a second amide coupling.

Amide Coupling: A Critical Step for Stereochemical Fidelity

Peptide or amide coupling reactions involving chiral amino acid derivatives are susceptible to epimerization (loss of stereochemical purity) at the alpha-carbon, especially under harsh conditions. To mitigate this risk, specialized coupling reagents are employed that activate the carboxylic acid under mild conditions.

Commonly used reagents in Nirmatrelvir synthesis include:

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): A highly efficient coupling reagent often used in early-stage synthesis.[1][3]

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that is practical for large-scale manufacturing.[16]

  • T3P® (Propylphosphonic Anhydride): A green, commercially available reagent that has been used to develop one-pot syntheses of Nirmatrelvir, demonstrating high efficiency.[17][18]

The choice of reagent, base (e.g., DIPEA), and solvent is meticulously optimized in process chemistry to maximize yield and purity while ensuring no loss of the critical stereochemistry established in the earlier steps.[1][19] The final steps of the synthesis involve coupling this dipeptide unit with the eastern fragment of the molecule and a final dehydration to form the critical nitrile "warhead" that covalently binds to the target protease.[1][10]

Mandatory Visualization: Overall Nirmatrelvir Synthesis Strategy

cluster_west Western Fragment cluster_east Eastern Fragment cluster_final Final Assembly Proline Bicyclic [3.1.0]Proline (from Cyclopropanation) Dipeptide Dipeptide Intermediate Proline->Dipeptide TLeucine N-Protected L-tert-Leucine TLeucine->Dipeptide Nirmatrelvir Nirmatrelvir API Dipeptide->Nirmatrelvir Amide Coupling Lactam Homochiral Amino-Amide/Nitrile Lactam->Nirmatrelvir & Dehydration

Caption: Convergent synthesis of Nirmatrelvir highlighting the key fragment couplings.

Quantitative Data Summary

The efficiency of different synthetic approaches is critical for meeting global demand. While specific batch yields are proprietary, published routes provide a basis for comparison.

Synthetic Step Approach Key Reagents Reported Overall Yield Key Advantage Reference
Bicyclic Proline Synthesis Cobalt-Catalyzed CyclopropanationChiral Co-catalyst, gem-dihaloalkane>80% (over 2 steps)Scalable, uses inexpensive starting materials[10]
Amide Coupling & Final Steps Pfizer First-GenerationEDCI, Burgess Reagent~48%Established route for initial production[1]
Amide Coupling & Final Steps Sustainable Convergent RouteDPDTC (thioester activation), Pd-catalysis~70%Avoids traditional coupling reagents and harsh dehydrating agents[14][15]
Amide Coupling & Final Steps T3P One-Pot RouteT3P®~64%High efficiency, reduced number of unit operations[18]

Conclusion

The (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid moiety is far more than a simple linker in the structure of Nirmatrelvir. It is a masterfully designed, rigid scaffold whose specific stereochemistry is fundamental to the drug's potent inhibitory action against the SARS-CoV-2 main protease. Its synthesis, particularly the scalable cobalt-catalyzed asymmetric cyclopropanation, represents a pinnacle of modern process chemistry, enabling the rapid, large-scale production of this life-saving therapeutic. This chiral cyclopropyl-containing fragment exemplifies the power of strategic molecular design, where controlling the three-dimensional architecture of a molecule directly translates to profound biological activity.

References

  • Algera, R. F., et al. (2023). Synthesis of Nirmatrelvir: Development of a Scalable Cobalt-Catalyzed Cyclopropanation for Manufacture of the Bicyclic [3.1.0]Proline-Building Block. Organic Process Research & Development. Available at: [Link]

  • Borrelli, S., et al. (2024). Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. MDPI. Available at: [Link]

  • de Souza, M. V. N. (2022). Development and patent synthesis of nirmatrelvir – the main component of the first oral drug against SARS-CoV-2 Paxlovid®. Australian Journal of Chemistry. Available at: [Link]

  • ChemRxiv. (2023). Development of New Catalytic Asymmetric Routes towards a Cost-Driving Building Block of Nirmatrelvir. Available at: [Link]

  • American Chemical Society. (2025). Rapid process development of nirmatrelvir. Available at: [Link]

  • Preschel, M. A., et al. (2023). Multicomponent Synthesis of the SARS-CoV-2 Main Protease Inhibitor Nirmatrelvir. Angewandte Chemie. Available at: [Link]

  • Kincaid, J. R. A., et al. (2022). A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid. Nature Communications. Available at: [Link]

  • Veeramani, K., et al. (2023). Alternate end-game strategies towards Nirmatrelvir synthesis. Tetrahedron Letters. Available at: [Link]

  • Kincaid, J. R. A., et al. (2022). A Sustainable Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Active Ingredient in Paxlovid. ChemRxiv. Available at: [Link]

  • Aurigene Pharmaceutical Services. (2022). SYNTHESIS OF THE ANTI-COVID THERAPEUTIC NIRMATRELVIR: USING FLOW CHEMISTRY TO ENHANCE EFFICIENCY OF AMIDE TO NITRILE CONVERSION. Available at: [Link]

  • Kincaid, J. R. A., et al. (2022). A 1-Pot Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Key Ingredient in Paxlovid. Organic Letters. Available at: [Link]

  • The Journal of Organic Chemistry. (1995). Synthesis of optically active cis- and trans-1,2-disubstituted cyclopropane derivatives by the Simmons-Smith reaction of allyl alcohol derivatives derived from (R)-2,3-O-isopropylideneglyceraldehyde. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2024). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Available at: [Link]

  • Molecules. (2024). The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. Available at: [Link]

  • Nature. (2022). A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid. Available at: [Link]

  • ACS Omega. (2022). Synthesis of Optically Active SARS-CoV-2 Mpro inhibitor drug Nirmatrelvir (Paxlovid): an Approved Treatment of COVID-19. Available at: [Link]

  • Patsnap Synapse. (2025). What is core patent covering Ritonavir/Nirmatrelvir?. Available at: [Link]

  • Journal of the American Chemical Society. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Available at: [Link]

  • National Institutes of Health. (2023). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. Available at: [Link]

  • Wikipedia. (2024). Nirmatrelvir. Available at: [Link]

  • ACS Publications. (2023). Synthesis of Nirmatrelvir: Development of a Scalable Cobalt-Catalyzed Cyclopropanation for Manufacture of the Bicyclic [3.1.0]Proline-Building Block. Available at: [Link]

  • National Institutes of Health. (2022). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Available at: [Link]

  • Hypha Discovery Blogs. (2021). Metabolism of cyclopropyl groups. Available at: [Link]

  • PubMed. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Available at: [Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Manufacturing of Nirmatrelvir Key Intermediates

Focus: The Telescoped Amidation-Dehydration Sequence & Bicyclic Core Assembly Abstract This Application Note details the process chemistry principles required for the scalable manufacturing of Nirmatrelvir (PF-07321332),...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: The Telescoped Amidation-Dehydration Sequence & Bicyclic Core Assembly

Abstract

This Application Note details the process chemistry principles required for the scalable manufacturing of Nirmatrelvir (PF-07321332), the active protease inhibitor in Paxlovid™.[1][2][3][4][5] Unlike early medicinal chemistry routes that relied on expensive Burgess reagents and linear assembly, the commercial process utilizes a convergent strategy featuring T3P (Propylphosphonic anhydride) for a telescoped amidation-dehydration sequence. This guide provides actionable protocols for the assembly of the P2 bicyclic core and the critical "End Game" coupling, emphasizing safety, atom economy, and impurity control in a GMP environment.

Introduction: The Manufacturing Challenge

Nirmatrelvir is a covalent inhibitor of the SARS-CoV-2 main protease (Mpro).[1][3][6] Its structure comprises three distinct pharmacophores:

  • P1: A glutamine surrogate with a nitrile "warhead" (reversible covalent trap).

  • P2: A rigid (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid core.

  • P3: A tert-leucine cap.

The Scalability Pivot: Early synthesis routes utilized the Burgess reagent for the final dehydration of the primary amide to the nitrile.[7] This reagent is costly and generates difficult-to-remove sulfur byproducts. The commercial process (Pfizer Gen 2) shifts to a telescoped approach where the P2-P3 fragment is coupled to the P1 amino-amide, followed immediately by dehydration using T3P or TFAA (Trifluoroacetic anhydride), avoiding isolation of the sensitive intermediate.

Visualizing the Retrosynthesis

Retrosynthesis Nirmatrelvir Nirmatrelvir (API) (Nitrile Warhead) Precursor Amide Precursor (Stable Intermediate) Precursor->Nirmatrelvir Dehydration (T3P or TFAA) Fragment_P2_P3 P2-P3 Acid Fragment (Bicyclic Core + t-Leu) Fragment_P2_P3->Precursor Amide Coupling Fragment_P1 P1 Amino-Amide (Glutamine Surrogate) Fragment_P1->Precursor P2_Core P2: Bicyclic Proline (6,6-dimethyl-3-azabicyclo[3.1.0]hexane) P2_Core->Fragment_P2_P3 P3_Cap P3: tert-Leucine P3_Cap->Fragment_P2_P3

Figure 1: Convergent retrosynthetic strategy separating the molecule into the P2-P3 acid and the P1 amine.

Module 1: The P2 Bicyclic Core (Intermediate 6)

Target: (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.[5]

The P2 core is the stereochemical anchor of Nirmatrelvir. While early routes used classical resolution, the commercial supply chain relies heavily on enzymatic desymmetrization or Cobalt-catalyzed cyclopropanation .

Mechanism: Enzymatic Desymmetrization (The Pfizer Route)

This route is superior for green chemistry metrics. It begins with Caronic Anhydride, which is converted to a meso-imide. An engineered Monoamine Oxidase (MAO-N) enzyme selectively oxidizes one enantiomer to an imine, which is then hydrolyzed to the desired chiral amino acid.

Protocol: Chemical Synthesis Alternative (Uyeda Cyclopropanation)

For labs without access to proprietary MAO-N enzymes, the Cobalt-catalyzed route is the robust chemical alternative.

Reagents:

  • Substrate: N-Boc-2,3-dehydroproline ethyl ester.

  • Carbene Source: 1,1-Dibromoethane (or similar gem-dihalide).

  • Catalyst: (PDI)CoBr2 (Pyridine-Diimine Cobalt complex).

  • Reductant: Zinc dust.

Step-by-Step Workflow:

  • Catalyst Activation: In a nitrogen-purged reactor, suspend (PDI)CoBr2 (0.02 equiv) and Zinc dust (2.0 equiv) in acetonitrile. Stir for 30 min to generate the active Co(I) species.

  • Addition: Add the N-Boc-dehydroproline ester (1.0 equiv).

  • Cyclopropanation: Slowly dose 1,1-dibromoethane (1.2 equiv) over 4 hours. Maintain temperature at 25°C. Caution: Exothermic.

  • Workup: Quench with dilute HCl. Extract with MTBE.[2][4][8] The product is the ethyl ester of the P2 core.

  • Hydrolysis: Treat the ester with LiOH in THF/Water to yield the free acid P2 intermediate.

Quality Control Point:

  • Stereochemistry: Check dr (diastereomeric ratio) via chiral HPLC. The Co-catalyst typically yields >95:5 dr favoring the desired exo-cyclopropane.

Module 2: The "End Game" – Telescoped Amidation & Dehydration

Target: Coupling P2-P3 acid with P1 amine, followed by nitrile formation.

This is the most critical module. The use of T3P (Propylphosphonic anhydride) allows the coupling and dehydration to occur in the same reactor, often using the same reagent if pushed, though TFAA is frequently added for the final "hard" dehydration push.

Comparison of Dehydration Reagents
ReagentScalabilityAtom EconomySafety ProfileStatus
Burgess Reagent LowPoor (High Mass Intensity)ModerateObsolete (MedChem only)
Vilsmeier (DMF/POCl3) HighModerateLow (Thermal runaway risk)Legacy
TFAA / Pyridine HighGoodModerateStandard
T3P (Propylphosphonic anhydride) HighExcellentHigh (No toxic byproducts)Preferred (Green)
Detailed Protocol: The T3P/TFAA Hybrid Process

Materials:

  • Fragment A (Acid): P2-P3-OH (N-trifluoroacetyl-L-tert-leucyl-P2-proline).

  • Fragment B (Amine): P1-Glutamine surrogate (S)-3-amino-2-oxopyrrolidine-1-carboxylic acid tert-butyl ester (as HCl salt).

  • Coupling Agent: T3P (50% w/w in EtOAc).

  • Dehydrating Agent: Trifluoroacetic Anhydride (TFAA).[3]

  • Base: N-Methylmorpholine (NMM) or DIPEA.

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Experimental Workflow:

Step 1: Amide Coupling

  • Charge Fragment A (1.0 equiv) and Fragment B (1.05 equiv) into the reactor with EtOAc (10 volumes).

  • Cool to 0°C. Add T3P (1.5 equiv) followed by NMM (3.0 equiv) dropwise.

  • Mechanism: T3P activates the carboxylic acid of Fragment A, forming a mixed anhydride that is attacked by the amine of Fragment B.

  • Stir at 20°C for 4 hours. Monitor by HPLC for disappearance of Fragment A (<0.5%).

  • Do not isolate. Proceed directly to Step 2.

Step 2: Dehydration (The Nitrile Formation) [1][7]

  • Cool the reaction mixture (containing the intermediate amide) to -10°C.

  • Add TFAA (2.0 equiv) slowly over 1 hour.

    • Critical Control: Maintain internal temperature < 0°C to prevent epimerization of the chiral center adjacent to the nitrile.

  • Stir for 2-3 hours at 0°C.

  • Quench: Add water slowly. The reaction is pH sensitive; adjust to pH 7-8 with aqueous NaHCO3.

  • Phase Cut: Separate the organic layer.[3] Wash with brine.[3]

Step 3: Crystallization

  • Swap solvent to MTBE/Heptane.

  • Seed with authentic Nirmatrelvir crystals (Form I) to induce precipitation.

  • Filter and dry.[3]

Process Flow Diagram (The T3P Route)

ProcessFlow cluster_0 Step 1: Coupling cluster_1 Step 2: Dehydration Input P2-P3 Acid + P1 Amine T3P_Add Add T3P / Base (20°C) Input->T3P_Add Intermediate Amide Intermediate (In Solution) T3P_Add->Intermediate Cooling Cool to -10°C Intermediate->Cooling TFAA_Add Add TFAA (Dehydration) Cooling->TFAA_Add Quench Aq. NaHCO3 Quench TFAA_Add->Quench Output Crude Nirmatrelvir Quench->Output

Figure 2: Telescoped manufacturing workflow avoiding isolation of the primary amide intermediate.

Advanced Optimization: Continuous Flow Chemistry

For high-throughput manufacturing, the dehydration step is adapted to flow chemistry to manage the exotherm and improve safety.

Flow Protocol:

  • Reactor: PFA coil reactor (e.g., Vapourtec or similar).

  • Stream A: Substrate (Amide intermediate) + Base (Pyridine) in MeCN.

  • Stream B: TFAA in MeCN.

  • Conditions:

    • Residence Time: 60 seconds.

    • Temperature: 0°C to 20°C (Flow allows higher T due to better heat transfer).

    • Mixing: T-mixer.

  • Advantage: The short residence time minimizes the contact time of the product with the acidic byproducts, significantly reducing racemizaton (epimerization) risks at the P1 stereocenter.

References
  • Owen, D. R., et al. (2021).[2] An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19.[1][2][3][6][9][10] Science, 374(6575), 1586-1593. Link

  • Algera, R. F., et al. (2023).[4][9] Synthesis of Nirmatrelvir: Development of a Scalable Cobalt-Catalyzed Cyclopropanation for Manufacture of the Bicyclic [3.1.0]Proline-Building Block. Organic Process Research & Development, 27(12), 2260-2270.[4] Link

  • Algera, R. F., et al. (2023).[4][9] Synthesis of Nirmatrelvir: Design and Optimization of an Efficient Telescoped Amidation–Dehydration Sequence. Organic Process Research & Development, 27(12), 2250-2259.[4] Link[11]

  • Dunn, P. J., et al. (2022). Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months. ACS Central Science, 9(5). Link

  • Veeramani, K., et al. (2023). Synthesis of the Anti-COVID Therapeutic Nirmatrelvir: Using Flow Chemistry to Enhance Efficiency of Amide to Nitrile Conversion. Vapourtec Application Note. Link

Sources

Application

Application Note: One-Pot Asymmetric Synthesis of (1R,2S)-2-Ethynylcyclopropane-1-carboxylic Acid

Executive Summary & Pharmacological Context[1] The moiety (1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid represents a critical chiral scaffold in the synthesis of next-generation NS3/4A protease inhibitors for Hepatitis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[1]

The moiety (1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid represents a critical chiral scaffold in the synthesis of next-generation NS3/4A protease inhibitors for Hepatitis C Virus (HCV) treatment (e.g., analogs of Grazoprevir, Glecaprevir). The rigid cyclopropane backbone, combined with the orthogonal reactivity of the terminal alkyne and the carboxylic acid, allows for precise orientation of the P1 and P2 pharmacophores in the enzyme active site.

Historically, the synthesis of this motif involved multi-step sequences: resolution of racemic esters, Curtius rearrangements, or Seyferth-Gilbert homologations of formyl precursors. These routes suffer from poor atom economy and extensive purification requirements.

This Application Note details a Telescoped One-Pot Asymmetric Cyclopropanation protocol. By leveraging Rhodium(II)-catalyzed carbenoid chemistry, we achieve high diastereocontrol (trans-selectivity) and enantiocontrol directly from commodity enynes, followed by in situ hydrolysis. This method bypasses the isolation of the intermediate ester, streamlining the workflow for drug discovery and process development.

Mechanistic Principles & Experimental Design

The Chemoselectivity Challenge

The core challenge in synthesizing this molecule via "one-pot" cyclopropanation is chemoselectivity . The substrate, typically a conjugated enyne (e.g., 1-trimethylsilyl-3-buten-1-yne), presents two sites for carbenoid attack:

  • The Alkene: Yields the desired vinylcyclopropane.

  • The Alkyne: Yields a cyclopropene (highly unstable and undesirable).

Expert Insight: To ensure exclusive cyclopropanation of the alkene, we utilize the electronic bias of Donor/Acceptor-Substituted Carbenoids . Using a bulky chiral catalyst like Rh


(S-DOSP)

enhances steric differentiation, favoring the more accessible alkene over the cylindrically shielded alkyne. Furthermore, silyl protection of the alkyne (TMS/TES) is mandatory to prevent competing cyclopropenation and C-H insertion events.
Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle and the critical stereodetermining step governed by the Rhodium-Carbenoid complex.

RhodiumCyclopropanation Diazo Ethyl Diazoacetate (EDA) Carbenoid Rh-Carbenoid Complex Diazo->Carbenoid - N2 Rh_Cat Rh2(S-DOSP)4 Catalyst Rh_Cat->Carbenoid TS Asymmetric Transition State Carbenoid->TS + Substrate Substrate 1-TMS-3-buten-1-yne Substrate->TS TS->Rh_Cat Regeneration Product_Ester Intermediate Silyl Ester TS->Product_Ester Cyclopropanation Hydrolysis LiOH / MeOH (In-Situ) Product_Ester->Hydrolysis Telescoped Final_Product (1R,2S)-2-Ethynyl Acid Hydrolysis->Final_Product Desilylation & Saponification

Figure 1: Catalytic cycle for the Rh(II)-mediated asymmetric cyclopropanation of enynes. The process is telescoped with hydrolysis to yield the free acid.[1]

Protocol: Telescoped Asymmetric Synthesis

This protocol describes the synthesis of (1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid on a 10 mmol scale. The procedure combines the cyclopropanation and deprotection/hydrolysis into a single operational sequence (One-Pot).[2]

Materials & Reagents[4][5]
  • Substrate: 1-(Trimethylsilyl)-3-buten-1-yne (CAS: 14630-40-1).

  • Carbenoid Precursor: Ethyl diazoacetate (EDA) (15% solution in Toluene). Warning: EDA is potentially explosive.

  • Catalyst: Rh

    
    (S-DOSP)
    
    
    
    (Bis[rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid)]).
  • Solvent: 2,2-Dimethylbutane (DMB) or Hexanes (degassed).

  • Hydrolysis Reagents: Lithium Hydroxide (LiOH), Methanol (MeOH), THF.

Step-by-Step Methodology
Phase 1: Catalytic Cyclopropanation
  • Catalyst Activation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Rh

    
    (S-DOSP)
    
    
    
    (19 mg, 0.01 mmol, 0.1 mol%) in anhydrous 2,2-dimethylbutane (20 mL).
    • Note: The low catalyst loading (0.1%) is sufficient due to the high turnover number (TON) of the Davies catalyst system.

  • Substrate Addition: Add 1-(Trimethylsilyl)-3-buten-1-yne (1.24 g, 10.0 mmol) to the catalyst solution. Stir at reflux (approx. 50°C).

  • Controlled Diazo Addition: Using a syringe pump, add the Ethyl Diazoacetate solution (12 mmol, 1.2 equiv) over a period of 4 hours .

    • Critical Control Point: Slow addition maintains a low steady-state concentration of the diazo compound, preventing dimerization (formation of diethyl fumarate/maleate) and favoring the cross-reaction with the enyne.

  • Completion: After addition is complete, stir for an additional 1 hour. Monitor consumption of EDA by TLC (or IR monitoring of the diazo peak at ~2100 cm⁻¹).

    • Result: Formation of ethyl (1R,2S)-2-((trimethylsilyl)ethynyl)cyclopropane-1-carboxylate. Do not isolate.

Phase 2: Telescoped Desilylation & Hydrolysis
  • Solvent Switch (Partial): Remove the volatile DMB/Hexanes under reduced pressure (rotary evaporator) to a volume of ~5 mL.

  • Hydrolysis Cocktail: Directly add THF (10 mL) and MeOH (10 mL) to the residue in the same flask.

  • Saponification: Add an aqueous solution of LiOH (2.5 M, 12 mL, 30 mmol). Stir vigorously at room temperature for 6 hours.

    • Mechanism:[3][4][5][6] This step performs two functions: cleavage of the ethyl ester and removal of the TMS group (desilylation) via base-catalyzed attack.

  • Work-up:

    • Concentrate to remove THF/MeOH.

    • Wash the aqueous layer with Et₂O (2 x 20 mL) to remove neutral byproducts (catalyst ligands, dimers).

    • Acidify the aqueous layer to pH 2 using 1M HCl at 0°C.

    • Extract the product with EtOAc (3 x 30 mL).[7]

    • Dry over Na₂SO₄ and concentrate.[8]

Validation & QC Parameters

The resulting solid is the free acid. Recrystallization from Hexanes/EtOAc may be required to upgrade enantiomeric excess (ee) if the crude is <95% ee.

ParameterSpecificationMethod
Appearance Off-white to white crystalline solidVisual
Yield (Overall) 65% - 78%Gravimetric
Diastereomeric Ratio (dr) > 20:1 (trans:cis)¹H NMR (Characteristic cyclopropane protons)
Enantiomeric Excess (ee) > 94% (up to 98% after recryst.)[9][10]Chiral HPLC (Chiralcel OD-H, Hex/IPA)
Identity Terminal Alkyne C-H stretch (~3300 cm⁻¹)FTIR

Alternative Method: Enzymatic Resolution (Scale-Up Ready)

While the Rh-catalyzed route is the most direct "chemical" one-pot method, industrial scale-up often prefers Chemo-Enzymatic routes due to the cost of Rhodium.

Workflow:

  • Cyclopropanation: Thermal reaction of EDA + Enyne (using Cu powder or Cu(acac)₂)

    
     Racemic trans-ester.
    
  • One-Pot Resolution: The crude racemic mixture is suspended in phosphate buffer (pH 7.2).

  • Enzyme Addition: Add Novozym 435 (Candida antarctica Lipase B).

  • Selectivity: The enzyme selectively hydrolyzes the (1R,2S)-ester to the acid, leaving the (1S,2R)-ester intact.

  • Separation: Basic extraction isolates the desired (1R,2S)-acid.

Note: This method yields max 50% theoretical yield but is highly robust for multi-kilo batches.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Diastereoselectivity (cis/trans < 10:1) High reaction temperature or non-polar solvent issues.Switch solvent to Pentane or DMB. Lower temp to 0°C (may require longer addition time).
Formation of Fumarate/Maleate Diazo addition too fast.Decrease syringe pump rate. Increase stirring speed to ensure rapid dispersion.
Incomplete Desilylation Base concentration too low or reaction time too short.Increase LiOH equivalents to 4.0. Ensure MeOH is present to facilitate desilylation.
Low ee% Catalyst degradation or water in solvent.Use freshly distilled/degassed solvents. Ensure inert atmosphere (Ar/N2).

References

  • Davies, H. M. L., & Antoulinakis, E. G. (2004). Asymmetric Synthesis of 2-Alkynylcyclopropanecarboxylates. Journal of Organic Chemistry, 69(26), 9212–9215. Link

    • Core Reference: Establishes the Rh2(S-DOSP)
  • Beaulieu, P. L., et al. (2013). Concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. Organic & Biomolecular Chemistry, 11, 6796-6805.[3] Link

    • Process Insight: Describes the industrial relevance and resolution strategies for HCV intermedi
  • Doyle, M. P., et al. (2012). Catalytic Asymmetric Cyclopropanation. In Catalytic Asymmetric Synthesis (3rd Ed). Wiley. Link

    • Mechanistic Grounding: Comprehensive review of carbenoid mechanisms and c
  • Li, H., et al. (2016). Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. Journal of the American Chemical Society. Link

    • Biocatalysis: Emerging enzymatic methods for cyclopropanation (Altern

Sources

Method

Application Note &amp; Protocols: Biocatalytic Routes to (1R,2S)-2-Ethynylcyclopropane-1-carboxylic Acid Precursors

Introduction: The Significance of the Chiral Cyclopropane Scaffold The cyclopropane ring, despite its simple structure, is a highly sought-after motif in medicinal chemistry. Its inherent ring strain and unique stereoche...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Chiral Cyclopropane Scaffold

The cyclopropane ring, despite its simple structure, is a highly sought-after motif in medicinal chemistry. Its inherent ring strain and unique stereochemical properties impart conformational rigidity and novel metabolic profiles to parent drug molecules. Specifically, the (1R,2S)-2-ethynylcyclopropane-1-carboxylic acid moiety and its close analogs are critical pharmacophores in the development of potent antiviral agents, most notably as inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease.[1][2] The precise stereochemistry of this building block is paramount for effective binding to the enzyme's active site and, consequently, for therapeutic efficacy.

Conventional chemical synthesis of these enantiopure cyclopropanes often involves multi-step processes, expensive chiral catalysts, and the use of hazardous reagents.[1][3] Biocatalysis presents a compelling alternative, offering mild reaction conditions, exceptional stereoselectivity, and a significantly improved environmental footprint.[4][5][6] This guide provides detailed protocols for two robust biocatalytic strategies for producing precursors to (1R,2S)-2-ethynylcyclopropane-1-carboxylic acid: enzymatic kinetic resolution of a racemic ester and whole-cell nitrilase-mediated hydrolysis of a racemic nitrile.

Strategic Overview: A Comparative Analysis of Biocatalytic Routes

The choice of a biocatalytic strategy often depends on the available starting materials, desired product form (ester vs. acid), and downstream processing considerations. Below is a summary of the two primary enzymatic approaches detailed in this note.

FeatureRoute 1: Lipase-Catalyzed Kinetic Resolution Route 2: Nitrilase-Mediated Desymmetrization
Enzyme Hydrolase (Lipase), e.g., Candida antarctica Lipase BNitrilase (or Nitrile Hydratase/Amidase System)
Biocatalyst Form Purified/Immobilized Enzyme (e.g., Novozym 435)Whole Cells (e.g., Rhodococcus erythropolis)
Substrate Racemic Ester (e.g., Ethyl (±)-2-ethynylcyclopropanecarboxylate)Racemic Nitrile (e.g., (±)-2-ethynylcyclopropanecarbonitrile)
Product(s) (1S,2R)-Carboxylic Acid and unreacted (1R,2S)-Ester(1R,2S)-Carboxylic Acid and unreacted (1S,2R)-Nitrile
Theoretical Max Yield 50% for a single enantiomer50% for a single enantiomer
Key Advantage High enzyme stability, broad solvent compatibility, commercially available biocatalysts.[7][8]Direct conversion to the acid, potential for high enantioselectivity with nitriles.[9][10]
Considerations Requires separation of the product acid from the unreacted ester.Requires cell cultivation; potential for substrate/product inhibition.[9]

Route 1: Lipase-Catalyzed Enzymatic Kinetic Resolution (EKR)

This strategy leverages the exceptional ability of lipases to differentiate between enantiomers of a racemic ester. In a process known as kinetic resolution, the enzyme selectively catalyzes the hydrolysis of one enantiomer at a much higher rate, leaving the less reactive enantiomer to accumulate in the reaction mixture. For the synthesis of the (1R,2S)-ester precursor, we aim for a lipase that preferentially hydrolyzes the (1S,2R)-enantiomer.

Workflow for Enzymatic Kinetic Resolution

EKR_Workflow cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Monitoring & Work-up cluster_products Final Products rac_ester Racemic Ester (±)-ethyl-2-ethynylcyclopropanecarboxylate reaction_vessel Reaction Vessel (30°C, 200 rpm) rac_ester->reaction_vessel buffer Phosphate Buffer (pH 7.0) buffer->reaction_vessel enzyme Immobilized Lipase (Novozym 435) enzyme->reaction_vessel hplc Chiral HPLC Analysis (Monitor ee & conversion) reaction_vessel->hplc Sampling quench Quench Reaction (at ~50% conversion) hplc->quench Decision Point separation Liquid-Liquid Extraction quench->separation product_ester Enantioenriched Ester (1R,2S)-enantiomer separation->product_ester product_acid Byproduct Acid (1S,2R)-enantiomer separation->product_acid

Caption: Workflow for lipase-catalyzed kinetic resolution of a racemic ester.

Protocol 1: Kinetic Resolution using Novozym 435

Principle: Immobilized Candida antarctica Lipase B (Novozym 435) enantioselectively hydrolyzes ethyl (1S,2R)-2-ethynylcyclopropanecarboxylate in a biphasic system. The reaction is monitored until approximately 50% conversion is reached, at which point the unreacted (1R,2S)-ester and the (1S,2R)-acid product have achieved high enantiomeric excess (ee).

Materials:

  • Racemic ethyl (±)-2-ethynylcyclopropanecarboxylate (Substrate)

  • Novozym 435 (Immobilized Candida antarctica Lipase B)

  • Potassium phosphate buffer (0.1 M, pH 7.0)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate, HPLC grade

  • Equipment: Temperature-controlled orbital shaker, centrifuge, separatory funnel, rotary evaporator, chiral HPLC system (e.g., with a Chiralcel OD-H column).

Procedure:

  • Reaction Setup: In a 50 mL Erlenmeyer flask, combine 10 mL of 0.1 M phosphate buffer (pH 7.0) and 10 mL of MTBE.

  • Add 200 mg of racemic ethyl (±)-2-ethynylcyclopropanecarboxylate (substrate).

  • Add 50 mg of Novozym 435 to initiate the reaction.

  • Incubation: Seal the flask and place it in an orbital shaker set to 30°C and 200 rpm.

  • Monitoring: At regular intervals (e.g., 2, 4, 8, 12, 24 hours), pause the shaking and allow the phases to separate. Carefully withdraw a 50 µL aliquot from the organic (top) layer. Dilute the sample with 950 µL of ethyl acetate and analyze by chiral HPLC to determine the enantiomeric excess of the substrate (eeₛ) and product (eeₚ), and the conversion rate.

    • Scientist's Note (Causality): Monitoring is critical. EKR is a trade-off between yield and enantiomeric excess. Stopping the reaction at ~50% conversion maximizes both the yield and the ee of the remaining substrate and formed product. Over-hydrolysis will decrease the ee of the remaining ester.

  • Reaction Quench & Work-up (Target: ~50% Conversion): Once the desired conversion is reached, filter off the immobilized enzyme (which can be washed, dried, and potentially reused).

  • Transfer the remaining biphasic mixture to a separatory funnel.

  • Product Separation: Extract the organic layer with a saturated NaHCO₃ solution (2 x 10 mL) to remove the (1S,2R)-carboxylic acid product.

    • Aqueous Phase: The combined aqueous layers contain the sodium salt of the (1S,2R)-acid. This can be isolated by acidifying to pH ~2 with 1 M HCl and extracting with ethyl acetate.

    • Organic Phase: The MTBE layer contains the desired unreacted (1R,2S)-ester. Wash this layer with brine (1 x 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Analysis: Confirm the enantiomeric purity of the final (1R,2S)-ester product using chiral HPLC.

Self-Validation and Troubleshooting:

  • Confirmation: An ideal resolution will show the ee of the remaining ester and the formed acid increasing as the reaction approaches 50% conversion.

  • Slow Reaction: Increase the enzyme loading or temperature (up to 45°C). Ensure adequate mixing.

  • Low Enantioselectivity (Low E-value): The choice of solvent is crucial for enantioselectivity.[7] If MTBE gives poor results, screen other water-immiscible solvents like toluene or hexane.

Route 2: Nitrilase-Mediated Whole-Cell Biotransformation

This approach utilizes whole microbial cells containing a nitrilase enzyme. Nitrilases catalyze the direct hydrolysis of a nitrile functional group to a carboxylic acid.[9][11] By using a stereoselective nitrilase, one enantiomer of a racemic nitrile can be selectively converted into the corresponding chiral acid, leaving the other nitrile enantiomer unreacted. Strains of Rhodococcus, particularly Rhodococcus erythropolis, are well-known for possessing robust and selective nitrile-converting enzymes.[10][12][13]

Pathway for Nitrilase-Mediated Hydrolysis

Nitrilase_Pathway rac_nitrile Racemic Nitrile (±)-2-ethynylcyclopropanecarbonitrile enzyme Nitrilase (from Rhodococcus sp.) rac_nitrile->enzyme h2o 2 H₂O r_acid (1R,2S)-Carboxylic Acid s_nitrile Unreacted (1S,2R)-Nitrile nh3 NH₃ enzyme->r_acid enzyme->s_nitrile unreacted

Caption: Enantioselective hydrolysis of a racemic nitrile via a nitrilase.

Protocol 2: Whole-Cell Transformation with Rhodococcus erythropolis

Principle: Resting cells of Rhodococcus erythropolis, grown under conditions that induce nitrilase expression, are used as a whole-cell biocatalyst. The cells selectively hydrolyze one enantiomer of (±)-2-ethynylcyclopropanecarbonitrile to the desired (1R,2S)-carboxylic acid.

Materials:

  • Rhodococcus erythropolis strain (e.g., ATCC 47072 or another suitable strain known for nitrilase activity).

  • Growth Medium: Nutrient Broth or a defined medium with a nitrile inducer (e.g., acetonitrile at a low concentration).

  • (±)-2-ethynylcyclopropanecarbonitrile (Substrate).

  • Potassium phosphate buffer (0.1 M, pH 7.5).

  • Centrifuge and sterile tubes/flasks.

  • Equipment: Incubator shaker, pH meter, analytical balance, chiral HPLC system.

Procedure:

Part A: Cultivation of Biocatalyst

  • Inoculation: In a sterile flask, inoculate 100 mL of nutrient broth with a single colony of R. erythropolis.

  • Growth: Incubate at 30°C with shaking at 200 rpm for 48-72 hours, until the culture reaches a high cell density (late log or early stationary phase).

    • Scientist's Note (Causality): Using cells from the stationary phase often ensures maximum enzyme expression and cell robustness for the subsequent biotransformation.

  • Cell Harvest: Transfer the culture to sterile centrifuge tubes and centrifuge at 5,000 x g for 15 minutes at 4°C.

  • Washing: Discard the supernatant. Resuspend the cell pellet in 50 mL of sterile 0.1 M phosphate buffer (pH 7.5) and centrifuge again. Repeat this washing step once more to remove any residual media components.

  • Biocatalyst Preparation: Resuspend the final washed cell pellet in 20 mL of the same phosphate buffer. This is your resting cell suspension (whole-cell biocatalyst). Determine the cell dry weight (CDW) concentration if desired for reproducibility.

Part B: Biotransformation

  • Reaction Setup: In a 100 mL flask, add the 20 mL of resting cell suspension.

  • Add the racemic nitrile substrate to a final concentration of 10-50 mM.

    • Scientist's Note (Causality): Start with a low substrate concentration. Nitriles and their corresponding acid products can be inhibitory or toxic to the cells at high concentrations.[9] A substrate feeding strategy may be required for higher titers.

  • Incubation: Place the flask in an incubator shaker at 30°C and 200 rpm.

  • Monitoring: Periodically take samples, centrifuge to pellet the cells, and analyze the supernatant by chiral HPLC to monitor the formation of the carboxylic acid and the depletion of the nitrile enantiomers.

  • Work-up: Once the reaction has reached the desired endpoint (e.g., ~50% conversion or cessation of activity), centrifuge the entire reaction mixture at 8,000 x g for 20 minutes to pellet the cells.

  • Product Isolation: Decant the supernatant. Adjust the pH of the supernatant to ~2.0 using 1 M HCl.

  • Extract the aqueous solution with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (1R,2S)-2-ethynylcyclopropane-1-carboxylic acid.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Self-Validation and Troubleshooting:

  • Confirmation: Chiral HPLC analysis should show the appearance of one enantiomer of the carboxylic acid product and the depletion of the corresponding nitrile enantiomer.

  • No Activity: Ensure the Rhodococcus strain used is known for nitrilase activity. Consider adding an inducer (e.g., benzonitrile or acetonitrile) to the growth media to boost enzyme expression.

  • Cell Lysis/Inhibition: If the reaction stops prematurely, it may be due to substrate or product toxicity. Reduce the initial substrate concentration and/or implement a fed-batch strategy.

Conclusion

Biocatalysis provides highly effective and sustainable pathways to enantiopure precursors of (1R,2S)-2-ethynylcyclopropane-1-carboxylic acid, a key building block for antiviral therapeutics. The choice between a lipase-catalyzed kinetic resolution of an ester and a nitrilase-mediated hydrolysis of a nitrile will depend on project-specific factors, including starting material availability, scale, and downstream chemistry. Both methods, when optimized, can deliver the desired chiral intermediates with excellent optical purity, demonstrating the power of enzymes to solve complex challenges in pharmaceutical synthesis.[4][14]

References

  • Slagman, S., & Fessner, W.-D. (2020).
  • Slagman, S., & Fessner, W.-D. (2021).
  • Contente, M. L., & Paradisi, F. (2022). Advances in biocatalytic and chemoenzymatic synthesis of nucleoside analogues. Source: Chemical Society Reviews.
  • Unknown Author. (n.d.). 11: Comparison of Different Biocatalytic Routes to Target Molecules. Books.
  • Gening, M. L., et al. (n.d.). Biocatalyzed Synthesis of Glycostructures with Anti-infective Activity.
  • Prasad, S., et al. (n.d.).
  • Arnold, F. H., & Reiser, S. E. (n.d.). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. PMC.
  • Vejvoda, V., et al. (2007). Biotransformation of heterocyclic dinitriles by Rhodococcus erythropolis and fungal nitrilases. Biotechnology Letters.
  • Unknown Author. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease.
  • Veselá, A. B. (2014). Catabolism of Nitriles in Rhodococcus.
  • Rapp, C., et al. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. BMC Biotechnology.
  • de Souza, R. O. M. A., et al. (n.d.).
  • Unknown Author. (n.d.). (1S,2S)-2-methylcyclopropane-1-carboxylic acid. Evotec.
  • Skolimowski, M., & Dąbrowska, A. (n.d.).
  • Crosby, J., & Moilliet, J. (n.d.). Regioselective biotransformations of dinitriles using Rhodococcus sp. AJ2701. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Venkat, P., et al. (n.d.). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA)
  • Orsy, G., Shahmohammadi, S., & Forró, E. (n.d.). Enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate 8.
  • Forró, E. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed.
  • Forró, E., & Fülöp, F. (2023).
  • Gotor, V. (2006).

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of (1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid

Technical Support Center: Optimization of (1R,2S)-2-Ethynylcyclopropane-1-carboxylic Acid Synthesis Executive Summary The synthesis of (1R,2S)-2-ethynylcyclopropane-1-carboxylic acid presents two primary challenges: ster...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of (1R,2S)-2-Ethynylcyclopropane-1-carboxylic Acid Synthesis

Executive Summary

The synthesis of (1R,2S)-2-ethynylcyclopropane-1-carboxylic acid presents two primary challenges: stereocontrol (accessing the thermodynamically less favored cis-isomer) and functional group integrity (preventing polymerization of the terminal alkyne during workup).

This guide deviates from standard "recipe" formats to focus on the critical failure points identified in scale-up campaigns. It prioritizes the Vinyl-to-Ethynyl pathway, as direct cyclopropanation to the alkyne is often chemically unstable and low-yielding.

Module 1: Stereochemical Architecture (The Foundation)

Critical Note: You must verify your target stereochemistry.

  • (1R, 2S): This corresponds to the CIS -isomer (substituents on the same face).

  • (1R, 2R): This corresponds to the TRANS -isomer (substituents on opposite faces).

Most yield losses occur here because standard cyclopropanation favors the trans-isomer (Thermodynamic Control).

Workflow Visualization: The Cis-Selective Pathway

The following diagram illustrates the critical decision nodes for maximizing the cis-(1R,2S) yield.

G Start Precursors: Ethyl Diazoacetate + 1,3-Butadiene Rxn Rh-Catalyzed Cyclopropanation Start->Rxn Rh2(5S-MEPY)4 (Cis-Selective) Mix Mixture: (±)-Trans + (±)-Cis Rxn->Mix Sep Separation/Resolution Mix->Sep Flash Chrom. or Enz. Hydrolysis Target Target: (1R,2S)-Cis-Ester Sep->Target High ee/dr Waste Waste: Trans-Isomer Sep->Waste

Caption: Workflow maximizing the (1R,2S)-cis isomer recovery via ligand-controlled cyclopropanation.

Module 2: Troubleshooting & Optimization (Q&A)

Phase 1: The Cyclopropanation Step

Q1: My reaction yields a 3:1 trans:cis ratio, severely limiting the yield of my desired (1R,2S) cis-isomer. How do I invert this selectivity?

A: Standard Rhodium(II) acetate dimers favor the trans product due to steric repulsion in the transition state. To favor the cis-(1R,2S) isomer, you must switch to kinetic control using specific ligands.

  • The Solution: Use Doyle’s Catalyst (Rh2(5S-MEPY)4) .

    • Mechanism:[1][2][3] The carboxamidate ligands create a "chiral wall" that destabilizes the trans-transition state, enhancing cis-selectivity.

    • Protocol Adjustment: Lower the reaction temperature to 0°C or -10°C. Higher temperatures favor the thermodynamic trans product.

    • Self-Validation: Monitor the dr (diastereomeric ratio) via GC or H-NMR before workup. If cis < 40%, lower the temperature or increase catalyst loading (0.5 mol% -> 1.0 mol%).

Q2: I am seeing significant dimer formation (diethyl fumarate/maleate) instead of cyclopropanation.

A: This indicates the diazoacetate is reacting with itself rather than the olefin (butadiene).

  • The Fix: Implement Slow Addition .

    • Do not add all reagents at once.

    • Add the Ethyl Diazoacetate (EDA) as a dilute solution (in DCM or Toluene) over 8–12 hours using a syringe pump.

    • Maintain a high concentration of the olefin (butadiene) relative to the diazo species.

Phase 2: Enzymatic Resolution (The Purification)

Q3: The enzymatic resolution of the cis-ester using Novozym 435 is stalling at 30% conversion.

A: Lipase activity is highly sensitive to pH and solvent hydrophobicity. The cis-isomer is often processed slower than the trans-isomer by CAL-B (Novozym 435).

  • Optimization Table:

ParameterStandard Condition (Low Yield)Optimized Condition (High Yield)Reason
Solvent THF or AcetonitrileMTBE or Toluene Lipases are more stable/active in hydrophobic solvents.
pH Control UnbufferedPhosphate Buffer (pH 7.2) Acid produced during hydrolysis deactivates the enzyme.
Temperature Room Temp (25°C)35°C - 40°C Slight heat boosts turnover without denaturing CAL-B.
Stirring Magnetic BarOverhead Stirrer Magnetic bars can grind/pulverize the immobilized enzyme beads.
Phase 3: Alkyne Generation (Bestmann-Ohira)

Context: Converting the (1R,2S)-2-formyl intermediate to the ethynyl target.

Q4: Using the Corey-Fuchs reaction, I lose 50% of my yield during the lithium-halogen exchange step. Is there a better alternative?

A: Yes. The Bestmann-Ohira Reagent (BOR) is superior for cyclopropanes because it avoids the strong bases (n-BuLi) required in Corey-Fuchs, which can cause ring opening or epimerization.

Protocol for High-Yield BOR Reaction:

  • Reagent Generation: Generate the BOR in situ if possible, or use the stable precursor Dimethyl (1-diazo-2-oxopropyl)phosphonate .

  • Base Selection: Use K2CO3 (Potassium Carbonate) in Methanol . Avoid stronger bases like NaH.

  • Temperature: Run at 0°C initially, then warm to RT.

  • Quench: Do not use acidic quench immediately if your product is acid-sensitive. Dilute with ether and wash with NaHCO3.[4]

Q5: My ethynyl product degrades (turns brown/black) upon concentration.

A: Terminal acetylenes on strained rings are prone to polymerization.

  • Stabilization: Add a radical inhibitor like BHT (Butylated hydroxytoluene) (approx. 50-100 ppm) to the collection flask during rotary evaporation.

  • Temperature: Never heat the water bath above 30°C.

  • Storage: Store as a solution in a non-reactive solvent (e.g., Toluene) at -20°C rather than isolating the neat oil.

Module 3: Scalable Synthesis Data

The following table summarizes the yield expectations for the optimized "Vinyl-to-Ethynyl" route.

StepReactionReagentsTypical YieldCritical Control Point
1 CyclopropanationButadiene + EDA, Rh2(5S-MEPY)465-75%Slow addition of EDA; Temp < 0°C.
2 ResolutionNovozym 435, Buffer/MTBE40-45%Theoretical max is 50%. Stop at 48% conv.
3 OzonolysisO3, DMS (workup)80-90%Ensure complete reduction of ozonide (DMS/PPh3).
4 HomologationBestmann-Ohira Reagent, K2CO375-85%Anhydrous Methanol; Fresh reagents.
5 HydrolysisLiOH, THF/Water90-95%Mild acidification (pH 3-4) to avoid decomposition.

Module 4: Process Safety (E-E-A-T)

Warning: This synthesis involves high-energy intermediates.

  • Diazoacetate: Potentially explosive.[5] Do not distill to dryness. Use blast shields during the cyclopropanation.

  • Ozonolysis: Ozonides are explosive. Always verify the absence of peroxides (starch-iodide test) before concentrating the reaction mixture.

  • Azides: If preparing Bestmann-Ohira reagent from sulfonyl azides, strictly control temperature. Do not use metal spatulas with sodium azide.[5]

References

  • Enzymatic Resolution of Cyclopropanes

    • Title: Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters (Applic
    • Source:J. Org.[1][2] Chem. (via NIH/PubMed)

    • URL:[Link]

    • Relevance: Validates the use of Lipase B (CAL-B) for resolving cyclopropane esters with high E-values.
  • Bestmann-Ohira Reagent (BOR)

    • Title: The Bestmann–Ohira Reagent for the Conversion of Aldehydes into Terminal Alkynes.[1][2][4]

    • Source:Synlett / Sigma-Aldrich Technical Guides
    • Relevance: Provides the specific mild base conditions (K2CO3/MeOH)
  • Stereoselective Cyclopropanation

    • Title: Enantioselective synthesis of macrocyclic lactones (Doyle Catalyst Applic
    • Source:Organic Syntheses / Caltech
    • URL:[Link]

    • Relevance: Although for lactones, this foundational text establishes the protocol for using Rh2(5S-MEPY)
  • HCV Protease Inhibitor Intermediates

    • Title: Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid Derivatives.[6]

    • Source: AWS / Patent Liter
    • URL
    • Relevance: Confirms the industrial scalability of the resolution-hydrolysis pathway for (1R,2S) cyclopropane scaffolds.

Sources

Optimization

Technical Support Center: Ester Hydrolysis in Cyclopropane Acid Production

Status: Operational Agent: Senior Application Scientist Ticket ID: CP-HYD-001 Subject: Troubleshooting Stalled Reactions, Epimerization, and Ring Opening Overview: The Cyclopropane Paradox Welcome to the technical suppor...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: CP-HYD-001 Subject: Troubleshooting Stalled Reactions, Epimerization, and Ring Opening

Overview: The Cyclopropane Paradox

Welcome to the technical support hub for cyclopropane synthesis. If you are here, you are likely facing the central paradox of cyclopropane chemistry: The ring is simultaneously too stable and too fragile.

  • Steric Stability: The "I-strain" (internal strain) and the orbital overlap of the cyclopropane ring (Walsh orbitals) create significant steric hindrance and electronic shielding around the carbonyl carbon, making ester hydrolysis kinetically slow (up to 10x slower than acyclic analogs).

  • Electronic Fragility: Conversely, if your cyclopropane has "Donor-Acceptor" (D-A) substitution, the ring strain (~27.5 kcal/mol) makes it prone to explosive ring-opening under acidic conditions or strong nucleophilic attack.

This guide provides self-validating protocols to navigate this narrow stability window.

Part 1: Diagnostic Workflow

Before altering your conditions, determine your substrate's sensitivity profile. Use the following logic tree to select the correct protocol.

G Start START: Characterize Substrate IsDA Is it a Donor-Acceptor (D-A) Cyclopropane? Start->IsDA DA_Yes High Risk: Ring Opening IsDA->DA_Yes Yes (e.g., 1,1-dicarboxylates) DA_No Low Risk: Simple Cyclopropane IsDA->DA_No No (e.g., mono-esters) MethodC PROTOCOL C: Buffered Hydrolysis (Enzymatic / Ba(OH)2) DA_Yes->MethodC Prevent Ring Opening CheckChiral Is the α-carbon Chiral? DA_No->CheckChiral Chiral_Yes Risk: Epimerization CheckChiral->Chiral_Yes Yes (cis/trans sensitive) Chiral_No No Epimerization Risk CheckChiral->Chiral_No No MethodB PROTOCOL B: Anhydrous Finesse (TMSOK / THF) Chiral_Yes->MethodB Avoid thermodynamic equilibration MethodA PROTOCOL A: Forcing Conditions (LiOH / Microwave) Chiral_No->MethodA Overcome steric hindrance

Figure 1: Decision matrix for selecting hydrolysis conditions based on substrate fragility and stereochemical requirements.

Part 2: Troubleshooting & FAQs
Issue 1: "My reaction is stalled. 24 hours with NaOH and nothing happened."

Diagnosis: Steric Shielding & Hydrophobicity. The cyclopropane ring acts as a steric shield. Furthermore, standard ethyl/methyl esters of cyclopropanes are often highly lipophilic, preventing interaction with aqueous hydroxide ions.

Technical Fix:

  • Switch Cation: Replace NaOH with LiOH (Lithium Hydroxide) . Lithium acts as a Lewis acid, coordinating with the carbonyl oxygen. This activates the carbonyl toward nucleophilic attack (dual activation) and is more soluble in organic solvents.

  • Solvent System: Move to a monophasic system. Use THF:MeOH:H2O (3:1:1) . The THF solubilizes the ester, while water activates the hydroxide.

  • Microwave Acceleration: If thermal reflux fails, use microwave irradiation at 100–120°C. The rapid heating overcomes the activation energy barrier imposed by the Walsh orbitals.

Issue 2: "I lost my cis/trans ratio. The product is scrambled."

Diagnosis: Base-Catalyzed Epimerization. The


-proton on a cyclopropane ring is less acidic than an acyclic variant (

~29 vs ~24), but once deprotonated, the anion is configurationally stable. However, under harsh aqueous basic conditions, the system will equilibrate to the thermodynamic minimum (usually trans).

Technical Fix: Use Potassium Trimethylsilanolate (TMSOK) in anhydrous THF (Protocol B).

  • Mechanism: TMSOK provides "naked" hydroxide equivalents upon reaction with trace water or via silyl-transfer mechanisms. It is soluble in non-polar solvents.

  • Benefit: It allows hydrolysis at room temperature in the absence of excess water, preventing the equilibrium-driven proton exchange that leads to epimerization.

Issue 3: "The ring opened/decomposed during workup."

Diagnosis: Acid-Catalyzed Homoconjugate Addition. If your cyclopropane has an electron-donating group (donor) and the ester (acceptor), it is a "push-pull" system. Adding strong acid (HCl) during workup protonates the ester, triggering ring opening via nucleophilic attack (usually by Cl⁻ or water).

Technical Fix:

  • Buffered Workup: Never acidify below pH 4. Use Citric Acid or NaH₂PO₄ buffers instead of HCl/H₂SO₄.

  • Salt Isolation: Skip the free acid isolation. Isolate the Lithium or Potassium salt directly by evaporating the solvent and triturating with ether.

Part 3: Validated Protocols
Protocol A: Enhanced LiOH Hydrolysis (For Sterically Hindered Esters)

Best for: Simple, non-chiral, or robust cyclopropanes.

Reagents:

  • Substrate (1.0 equiv)

  • LiOH[1][2][3][4]·H₂O (4.0 equiv)

  • 30% H₂O₂ (2.0 equiv) — Optional: Peroxide is a stronger nucleophile (hydroperoxide anion) than hydroxide.

  • Solvent: THF/H₂O (3:1)

Procedure:

  • Dissolve substrate in THF (0.5 M).

  • Dissolve LiOH in minimum water and add to the THF solution.

  • Optional: Add H₂O₂ dropwise at 0°C if the ester is extremely hindered (e.g., t-butyl).

  • Heat to 60°C (or 100°C in Microwave) for 4–6 hours.

  • Monitor: TLC will show the disappearance of the non-polar ester spot.

  • Workup: Evaporate THF. Dilute aqueous residue with EtOAc. Acidify carefully with 1M Citric Acid to pH 4–5. Extract immediately.

Protocol B: Anhydrous TMSOK Hydrolysis (For Epimerization-Prone Esters)

Best for: Chiral cis-cyclopropanes and sensitive substrates.

Reagents:

  • Substrate (1.0 equiv)

  • Potassium Trimethylsilanolate (TMSOK) (1.2–2.0 equiv)

  • Solvent: Anhydrous THF or Et₂O[5]

Procedure:

  • Dry: Flame-dry glassware under Ar/N₂.

  • Dissolve substrate in anhydrous THF (0.2 M).

  • Add TMSOK (solid) in one portion at room temperature.

  • Stir at RT.[6] The reaction often proceeds via a silyl-ester intermediate which collapses to the potassium carboxylate.

  • Observation: A precipitate (the potassium salt) often forms.

  • Workup:

    • Option 1 (Salt): Filter the precipitate, wash with dry ether.

    • Option 2 (Acid): Dilute with Et₂O, wash with NaH₂PO₄ buffer.

Data Comparison: Hydrolysis Efficiency

Substrate TypeReagentTempTimeYieldEpimerization
Simple Ethyl Ester LiOH / THF / H2O60°C4 h95%N/A
Hindered t-Butyl Ester NaOH / DMSO120°C12 h40%High
Hindered t-Butyl Ester LiOH / H2O2 / THF 60°C 6 h 88% Low
Chiral cis-Ester NaOH / MeOH / H2OReflux2 h90%~15% (scrambled)
Chiral cis-Ester TMSOK / THF 25°C 1 h 96% <1%
Part 4: Mechanistic Visualization (TMSOK Pathway)

The following diagram illustrates why TMSOK prevents epimerization: it avoids the generation of a free enolizable proton source in the presence of a strong base.

TMSOK_Mechanism Ester Cyclopropane Ester (R-COOR') Transition Tetrahedral Intermediate (Anhydrous) Ester->Transition Nucleophilic Attack TMSOK TMSOK (K+ -O-SiMe3) TMSOK->Transition SilylEster Silyl Ester (R-COO-SiMe3) Transition->SilylEster Collapse Byproduct Silyl Ether (Me3Si-OR') Transition->Byproduct Salt Potassium Carboxylate (R-COO- K+) SilylEster->Salt Hydrolysis (Trace H2O) or Workup

Figure 2: The anhydrous pathway of TMSOK cleavage avoids the harsh aqueous hydroxide equilibrium that causes epimerization.

References
  • Comparison of Cyclopropane Stability: Bender, D. M., et al. "Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability."[7] Organic Letters, vol. 10, no.[7] 3, 2008, pp. 509–511.[7]

  • Mild Hydrolysis of Hindered Esters: Theodorou, V., et al. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[8] Arkivoc, vol. 2018, no.[8] 7, 2018, pp. 308-319.[8]

  • Selective Hydrolysis Protocols: "A concise synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid." Royal Society of Chemistry, 2024.

  • TMSOK Reagent Guide: Laganis, E. D., and Chenard, B. L. "Metal silanolates: organic soluble equivalents for O-2." Tetrahedron Letters, vol. 25, no. 51, 1984, pp. 5831-5834.

  • Lithium Hydroxide Specificity: "Efficiency of Lithium Cations in Hydrolysis Reactions of Esters." Journal of Oleo Science, vol. 69, no. 6, 2021.[2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of (1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of (1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid. Designed for researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of (1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its ¹H NMR spectrum, a comparative analysis with a structurally related alternative, and comprehensive experimental protocols. Our approach is grounded in fundamental NMR principles to provide a robust framework for structural elucidation and stereochemical assignment.

Introduction: The Structural Significance of Chiral Cyclopropanes

(1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid is a chiral molecule incorporating a strained cyclopropane ring and a terminal alkyne. These structural motifs are of significant interest in medicinal chemistry due to their conformational rigidity and ability to introduce specific spatial arrangements of functional groups. The precise determination of the relative and absolute stereochemistry is paramount for understanding its biological activity. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing a detailed fingerprint of the molecular structure through chemical shifts, spin-spin coupling, and nuclear Overhauser effects.[1]

This guide will focus on the key ¹H NMR characteristics of the title compound, arising from the interplay of its stereochemistry and the electronic effects of the ethynyl and carboxylic acid functionalities. We will dissect the expected spectrum, paying close attention to the diastereotopic nature of the cyclopropyl protons and the diagnostic coupling constants that reveal the cis relationship between the substituents.

Predicted ¹H NMR Analysis of (1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid

The ¹H NMR spectrum of (1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid is predicted to exhibit distinct signals for the ethynyl proton, the two methine protons, and the diastereotopic methylene protons of the cyclopropane ring. The presence of a chiral center renders the two protons on the C3 carbon of the cyclopropane ring chemically non-equivalent.[2]

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-alkyne~2.0 - 2.5Doublet of doublets (dd)³J ≈ 2-3 Hz, ⁴J ≈ 2-3 Hz
H1~1.8 - 2.2Doublet of doublets of doublets (ddd)³J_cis ≈ 8-10 Hz, ³J_trans ≈ 5-7 Hz, ³J ≈ 2-3 Hz
H2~1.5 - 1.9Multiplet (m)³J_cis ≈ 8-10 Hz, ³J_gem ≈ 4-6 Hz, ⁴J ≈ 2-3 Hz
H3a (cis to H1)~1.2 - 1.6Doublet of doublets of doublets (ddd)²J_gem ≈ 4-6 Hz, ³J_cis ≈ 8-10 Hz, ³J_trans ≈ 5-7 Hz
H3b (trans to H1)~0.8 - 1.2Doublet of doublets of doublets (ddd)²J_gem ≈ 4-6 Hz, ³J_trans ≈ 5-7 Hz, ³J_cis ≈ 8-10 Hz
COOH~10 - 12Broad singlet (s)-

Causality behind the Predicted Values:

  • Ethynyl Proton (H-alkyne): The chemical shift of the terminal alkyne proton is typically found in the range of 2-3 ppm.[3][4] This upfield shift, compared to vinylic protons, is due to the magnetic anisotropy of the triple bond, which creates a shielding cone along the bond axis.[5] It is expected to be a doublet of doublets due to coupling with the vicinal (H2) and the four-bond (H3) cyclopropyl protons.[6]

  • Cyclopropyl Protons (H1, H2, H3a, H3b): Protons on a cyclopropane ring experience significant shielding due to the ring current effect, resulting in chemical shifts that are further upfield compared to acyclic alkanes.[7][8] The electron-withdrawing carboxylic acid and ethynyl groups will deshield the adjacent methine protons (H1 and H2) relative to the methylene protons (H3a and H3b).

  • Diastereotopic Methylene Protons (H3a and H3b): The chirality at C1 and C2 renders the two protons on C3 diastereotopic.[2] This means they reside in different chemical environments and will have distinct chemical shifts. They will exhibit geminal coupling to each other and different vicinal coupling constants to H1 and H2.

  • Coupling Constants and Stereochemistry: The key to confirming the (1R,2S) stereochemistry lies in the vicinal coupling constants (³J). The coupling constant between cis protons on a cyclopropane ring is typically larger (³J_cis ≈ 8-10 Hz) than the coupling between trans protons (³J_trans ≈ 5-7 Hz).[1][7][9] Therefore, the coupling between H1 and H2 is expected to be in the range of 8-10 Hz, confirming their cis relationship.

  • Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is highly deshielded and will appear as a broad singlet at a low field, typically between 10 and 12 ppm. Its chemical shift can be concentration and solvent-dependent.

Comparative Analysis: (1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid vs. trans-2-Ethylcyclopropane-1-carboxylic acid

To highlight the unique spectral features of our target molecule, we will compare its predicted ¹H NMR data with that of a structurally similar alternative, trans-2-Ethylcyclopropane-1-carboxylic acid. This comparison will underscore the influence of the ethynyl group and the cis stereochemistry on the ¹H NMR spectrum.

Feature (1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid trans-2-Ethylcyclopropane-1-carboxylic acid Key Difference & Rationale
Unique Signal Alkyne proton at ~2.0-2.5 ppm.Ethyl group signals (quartet and triplet).The presence of the ethynyl group in the target molecule gives rise to a characteristic signal in a region where the comparator has none.
H1-H2 Coupling ³J_cis ≈ 8-10 Hz³J_trans ≈ 5-7 HzThe larger coupling constant for the target molecule is a direct indicator of the cis relationship between the substituents.[1]
Chemical Shifts of H1 & H2 More deshielded due to the ethynyl group.Less deshielded due to the ethyl group.The sp-hybridized carbons of the ethynyl group are more electron-withdrawing than the sp³-hybridized carbons of the ethyl group, leading to greater deshielding of the adjacent protons.

This comparative analysis demonstrates how subtle changes in structure and stereochemistry lead to significant and predictable differences in the ¹H NMR spectrum, allowing for unambiguous compound identification.

Experimental Protocol for ¹H NMR Analysis

The following protocol outlines the steps for acquiring a high-resolution ¹H NMR spectrum of (1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid.

4.1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid (1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of the acidic proton.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

4.2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.[10][11]

Parameter Value Rationale
Pulse Program Standard single-pulse (zg30)For a simple 1D ¹H spectrum.
Spectral Width 16 ppm (centered around 6 ppm)To encompass all expected proton signals.
Acquisition Time ~4 secondsTo ensure good resolution.
Relaxation Delay (d1) 5 secondsTo allow for full relaxation of protons, ensuring accurate integration.
Number of Scans 16-64To achieve an adequate signal-to-noise ratio.
Temperature 298 K (25 °C)Standard operating temperature.

4.3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and measure the coupling constants to elucidate the spin systems.

Visualization of Experimental Workflow and Structural Relationships

The following diagrams illustrate the experimental workflow and the key structural features influencing the ¹H NMR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr Acquire FID on NMR Spectrometer transfer->nmr ft Fourier Transform nmr->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration calibrate->integrate analyze Multiplicity & Coupling Analysis integrate->analyze

Caption: Experimental workflow for ¹H NMR analysis.

Caption: Key J-coupling relationships in the title compound.

Conclusion

The ¹H NMR characterization of (1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid provides a wealth of structural information. Through a careful analysis of chemical shifts and coupling constants, the presence of the ethynyl group and the cis stereochemistry of the cyclopropane ring can be unequivocally confirmed. This guide provides a comprehensive framework for researchers to interpret the ¹H NMR spectrum of this and related chiral cyclopropane derivatives, thereby aiding in the advancement of synthetic and medicinal chemistry.

References

  • Alkynes | OpenOChem Learn. (n.d.). Retrieved February 24, 2026, from [Link]

  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218-3223.
  • Spectroscopy of the Alkynes - Chemistry LibreTexts. (2023, January 22). Retrieved February 24, 2026, from [Link]

  • Supplementary Information for Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes. (n.d.). Retrieved February 24, 2026, from [Link]

  • Organocatalytic Cyclopropanation of (E)-Dec-2-enal: Synthesis, Spectral Analysis and Mechanistic Understanding. (2018, August 20). Retrieved February 24, 2026, from [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 1). Retrieved February 24, 2026, from [Link]

  • Chemical Shifts: Proton - Organic Chemistry at CU Boulder. (n.d.). Retrieved February 24, 2026, from [Link]

  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. (2022, October 20). Retrieved February 24, 2026, from [Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples - Master Organic Chemistry. (2022, February 8). Retrieved February 24, 2026, from [Link]

  • 'H chemical shifts for cyclopropyl protons (in | Download Table - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • (1R,2R)-2-ethynylcyclopropane-1-carboxylic acid - C6H6O2 | CSCS00015988372. (n.d.). Retrieved February 24, 2026, from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. [Link]

  • Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid - SciSpace. (n.d.). Retrieved February 24, 2026, from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in biomedicine, 13(3), 129–153.
  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study | Request PDF - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids - MDPI. (2025, April 1). Retrieved February 24, 2026, from [Link]

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024, October 7). Retrieved February 24, 2026, from [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals. (n.d.). Retrieved February 24, 2026, from [Link]

  • 2-Ethylcyclopropane-1-carboxylic acid | C6H10O2 | CID 12953792 - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]

  • Tertiary Cyclopropyl Carbagermatranes: Synthesis and Cross- Coupling - The Royal Society of Chemistry. (n.d.). Retrieved February 24, 2026, from [Link]

  • Abraham, R. J., Leonard, P., & Tormena, C. F. (2012). (1) H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3) J(HH) couplings involving the epoxy proton. Magnetic resonance in chemistry : MRC, 50(4), 305–313. [Link]

  • 14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. (2014, August 21). Retrieved February 24, 2026, from [Link]

  • US7754675B2 - 2-heptylcyclopropyl-1-carboxylic acid - Google Patents. (n.d.).

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing (1R,2S) and (1S,2R) Enantiomers of Ethynylcyclopropane Acid

Introduction: The Criticality of Chirality in Drug Development In the landscape of modern drug discovery and development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Chirality in Drug Development

In the landscape of modern drug discovery and development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Many pharmaceuticals are chiral, existing as enantiomers—molecules that are non-superimposable mirror images of each other.[1][2] Ethynylcyclopropane carboxylic acid, a valuable building block in organic synthesis, possesses two stereocenters, giving rise to enantiomeric pairs such as (1R,2S) and (1S,2R). While these enantiomers share identical physical properties like melting point, boiling point, and solubility in achiral environments, their interactions with chiral biological systems—such as enzymes and receptors—can differ dramatically.[3] One enantiomer may elicit the desired therapeutic effect (the eutomer), while its counterpart could be inactive or, in the worst-case scenario, responsible for adverse or toxic effects (the distomer).[1]

This guide provides an in-depth comparison of the primary analytical techniques used to distinguish, quantify, and definitively assign the absolute configuration of the (1R,2S) and (1S,2R) enantiomers of ethynylcyclopropane acid. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies discussed—chiral chromatography, vibrational circular dichroism (VCD), and nuclear magnetic resonance (NMR) spectroscopy—form the cornerstone of modern chiral analysis.[4][5]

The Core Challenge: Separating the Indistinguishable

The primary difficulty in analyzing enantiomers is that they are physically identical in an achiral setting. Therefore, discrimination requires the introduction of another chiral entity to create a diastereomeric interaction.[4][6] This can be a chiral stationary phase in chromatography, circularly polarized light in spectroscopy, or a chiral derivatizing agent in NMR. The choice of technique depends on the analytical goal: is it routine quantification of enantiomeric purity (enantiomeric excess, or % ee), or the unambiguous determination of the absolute configuration (the R/S designation)?

I. Chiral Chromatography: The Gold Standard for Enantiomeric Quantification

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is the most widely employed technique for the separation and quantification of enantiomers due to its high accuracy, robustness, and reliability.[1][5][7] The principle lies in the differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[8]

Causality of Method Selection: Why Anion-Exchange CSPs?

For an acidic compound like ethynylcyclopropane acid, a weak anion-exchange (WAX) CSP is an authoritative first choice. These phases feature a chiral selector, such as quinine or quinidine derivatives, which possesses a protonatable tertiary amine.[9] In a suitable mobile phase, the basic selector becomes positively charged, enabling an ionic (ion-exchange) interaction with the deprotonated carboxylic acid analyte. This primary interaction, supported by secondary interactions like hydrogen bonding, π-π stacking, and steric repulsion, creates the energy difference required for enantioselective recognition.[9]

Data Presentation: Common CSPs for Chiral Acid Separation
CSP TypeChiral SelectorTypical Mobile Phase SystemInteraction Mechanism
Weak Anion-Exchange Quinine / Quinidine Derivatives (e.g., CHIRALPAK QN-AX, QD-AX)Methanol with acidic/basic modifiers (e.g., formic acid, acetic acid)Ion-pairing, H-bonding, π-π interactions.[9]
Polysaccharide-Based Cellulose or Amylose Derivatives (e.g., CHIRALCEL OD, CHIRALPAK AD)Normal Phase (Hexane/Alcohol) or Reversed-Phase (Acetonitrile/Water)Inclusion in chiral cavities, H-bonding, dipole-dipole interactions.[10]
Pirkle-Type (Brush-Type) π-acidic or π-basic small molecules (e.g., DNB-phenylglycine)Normal Phase (Hexane/Alcohol)π-π interactions, H-bonding, dipole-dipole interactions.[10][11]
Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: Begin with a weak anion-exchange column, such as a Daicel CHIRALPAK QN-AX or QD-AX (4.6 x 150 mm, 5 µm).[9] These are pseudo-enantiomeric selectors; if one provides poor resolution, the other will often provide excellent separation.

  • Mobile Phase Screening:

    • Prepare a primary mobile phase of 100% Methanol.

    • Prepare stock solutions of additives: 100 mM Acetic Acid (AA) and 50 mM Ammonium Acetate in Methanol.

    • Screen a set of mobile phases:

      • A: 100% Methanol

      • B: Methanol / 0.1% Formic Acid

      • C: Methanol / 0.1% Acetic Acid

  • Initial Analysis:

    • Dissolve a racemic standard of ethynylcyclopropane acid in the mobile phase at ~1 mg/mL.

    • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

    • Inject 5 µL and monitor the UV absorbance at an appropriate wavelength (e.g., 210 nm).

  • Optimization:

    • If separation is observed, optimize the resolution by adjusting the type and concentration of the acidic additive.[12]

    • Lowering the temperature often increases chiral selectivity but may broaden peaks.[12]

    • Reducing the flow rate can also improve resolution.[12]

  • Quantification: Once baseline resolution is achieved, the enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) of the two enantiomers:

    • % ee = |(A1 - A2) / (A1 + A2)| × 100

Visualization: Chiral HPLC Method Development Workflow

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Analysis Start Select CSP (e.g., QN-AX) ScreenMP Screen Mobile Phases (Methanol +/- Additives) Start->ScreenMP Check Separation? ScreenMP->Check Check->Start No, Try New CSP Optimize Optimize Additive Conc. & Temperature Check->Optimize Yes Validate Validate Method (LOD, LOQ, Linearity) Optimize->Validate Routine Routine % ee Analysis Validate->Routine

Caption: Workflow for Chiral HPLC Method Development.

II. Vibrational Circular Dichroism (VCD): The Definitive Tool for Absolute Configuration

While chromatography excels at telling you how much of each enantiomer is present, it cannot, on its own, tell you which peak corresponds to the (1R,2S) enantiomer and which to the (1S,2R). For this, an absolute configuration determination is required. X-ray crystallography is the traditional gold standard but is often hampered by the need for high-quality single crystals.[5][13] Vibrational Circular Dichroism (VCD) has emerged as a powerful and reliable alternative that works on samples in solution, including oils and non-crystalline solids.[14][15]

Principle of VCD: A Chiral Probe of Molecular Vibration

VCD measures the minute difference in the absorption of left- and right-circularly polarized infrared (IR) light by a chiral molecule during its fundamental vibrational transitions.[13] The result is a spectrum with positive and negative bands that is a unique stereochemical fingerprint of the molecule. The absolute configuration is determined by comparing the experimentally measured VCD spectrum to a spectrum predicted from first-principles quantum chemical calculations for one of the enantiomers (e.g., the (1R,2S) form). A match confirms the configuration, while a mirror-image spectrum indicates the opposite enantiomer.[14][15]

Experimental Protocol: Absolute Configuration Determination via VCD
  • Sample Preparation: Prepare a concentrated solution (~5-15 mg) of the purified enantiomer of ethynylcyclopropane acid in a suitable deuterated solvent (e.g., CDCl₃) in a 100-200 µm pathlength cell. The sample is recoverable.[14]

  • Data Acquisition:

    • Acquire the VCD and IR spectra simultaneously on a VCD spectrometer.

    • Data collection typically requires 4-8 hours to achieve a sufficient signal-to-noise ratio.

  • Computational Modeling:

    • Build a 3D model of one enantiomer (e.g., (1R,2S)-ethynylcyclopropane acid).

    • Perform a conformational search and geometry optimization using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.

    • Calculate the theoretical VCD and IR spectra for the lowest energy conformers using a commercial software package like Gaussian.[14]

  • Spectral Comparison:

    • Visually compare the experimental VCD spectrum with the population-weighted calculated spectrum.

    • If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that used in the calculation (1R,2S).

    • If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite configuration (1S,2R).[15]

Visualization: VCD Workflow for Absolute Configuration

G cluster_exp Experimental cluster_theory Theoretical Sample Prepare Sample (Purified Enantiomer) Measure Acquire Experimental VCD & IR Spectra Sample->Measure Compare Compare Spectra Measure->Compare Model Build 3D Model of (1R,2S) Enantiomer Calculate DFT Calculation (Geometry, VCD/IR Spectra) Model->Calculate Calculate->Compare Assign_R Assign as (1R,2S) Compare->Assign_R Match Assign_S Assign as (1S,2R) Compare->Assign_S Mirror Image

Caption: Workflow for VCD-based Absolute Configuration Assignment.

III. NMR Spectroscopy: Distinguishing Enantiomers via Diastereomeric Intermediates

While standard NMR spectra of enantiomers are identical, their signals can be differentiated by converting them into diastereomers, which have different physical properties and thus different NMR spectra.[16] This is typically achieved by reacting the enantiomeric mixture with a pure chiral derivatizing agent (CDA).

Causality of Method Selection: Why Mosher's Acid?

For a carboxylic acid, derivatization to an ester or amide is a common strategy. A highly effective approach involves forming a Mosher's ester by reacting the acid with a chiral alcohol, or more commonly, forming a diastereomeric amide by reacting an amine derivative of the analyte with Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride). For ethynylcyclopropane acid, direct esterification with a chiral alcohol like (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol is a viable path. The resulting diastereomeric esters will exhibit distinct chemical shifts, particularly for protons close to the newly formed stereocenter, allowing for both distinction and quantification.[17]

Experimental Protocol: Chiral Derivatization for NMR Analysis
  • Derivatization:

    • In an NMR tube, dissolve a known quantity of the ethynylcyclopropane acid sample (containing both enantiomers) in deuterated pyridine.

    • Add a slight molar excess of a chiral derivatizing agent, for example, (R)-1-phenylethylamine, along with a suitable coupling agent (e.g., DCC).

    • Allow the reaction to proceed to completion to form the diastereomeric amides.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the resulting mixture.

  • Data Analysis:

    • Identify a well-resolved proton signal that is close to the chiral center. The ethynyl proton or the cyclopropyl protons are excellent candidates.

    • You should observe two distinct sets of signals for this proton, corresponding to the two diastereomers.

    • Integrate the areas of these two signals. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.

Data Presentation: Common Chiral Derivatizing Agents (CDAs) for Carboxylic Acids
Chiral Derivatizing Agent (CDA)Functional Group ReactedResulting Diastereomer
(R)-(-)-1-PhenylethylamineCarboxylic AcidAmide
(S)-(+)-1-(1-Naphthyl)ethylamineCarboxylic AcidAmide
(R)-(-)-2-Amino-1-butanolCarboxylic AcidAmide
(R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanolCarboxylic AcidEster
Visualization: NMR Derivatization Workflow

G Racemate Racemic Mixture (1R,2S) + (1S,2R) (Identical NMR) CDA + Pure Chiral Derivatizing Agent (e.g., (R)-Amine) Racemate->CDA Diastereomers Diastereomeric Mixture (R,R) + (S,R) (Different NMR) CDA->Diastereomers NMR Acquire ¹H NMR Spectrum Diastereomers->NMR Analysis Integrate Signals & Quantify Ratio NMR->Analysis

Caption: Workflow for Enantiomer Analysis by NMR Derivatization.

Summary and Recommendations: Choosing the Right Tool for the Job

The choice between chiral chromatography, VCD, and NMR depends entirely on the analytical objective, the stage of research, and the available resources.

FeatureChiral HPLC / SFCVCD SpectroscopyNMR with Chiral Agents
Primary Goal Enantiomeric Purity (% ee) QuantificationAbsolute Configuration (R/S)Enantiomeric Purity (% ee) Quantification
Sample Requirement MicrogramsMilligrams (recoverable)Milligrams
Throughput High (minutes per sample)Low (hours per sample)Medium (requires reaction + NMR time)
Destructive? NoNoNo (but sample is chemically modified)
Key Advantage "Gold standard" for quantification, high precision.[5]Unambiguous absolute configuration assignment without crystallization.[14]Uses standard NMR equipment; no specialized columns needed.
Key Limitation Requires method development; does not give absolute configuration.Requires specialized equipment and computational expertise.Derivatization may not go to completion; potential for kinetic resolution.

Final Recommendations:

  • For routine quality control and enantiomeric excess (% ee) determination in a process chemistry or quality assurance setting, Chiral HPLC or SFC is the undisputed method of choice due to its speed, accuracy, and established validation pathways.

  • For the initial, unambiguous assignment of absolute configuration to a newly synthesized chiral building block like ethynylcyclopropane acid, VCD is the most powerful and modern solution , bypassing the potential bottleneck of crystallization required for X-ray analysis.

  • NMR with chiral derivatizing agents serves as an excellent orthogonal or confirmatory method for % ee determination. It is particularly valuable when a chiral chromatography method is not yet available or when only an NMR spectrometer is accessible.

By leveraging these complementary techniques, researchers and drug developers can confidently characterize the stereochemical integrity of ethynylcyclopropane acid enantiomers, ensuring the development of safe and effective pharmaceuticals.

References

  • Advances in chiral analysis: from classical methods to emerging technologies. (2025). Royal Society of Chemistry.
  • Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. (2021).
  • New NMR Technique Enables Direct Detection of Molecular Chirality. (2024). Technology Networks.
  • Part 7: Analytical Techniques for Stereochemistry. (2025). Chiralpedia.
  • Advances in chiral analysis: from classical methods to emerging technologies. (2025). University of Padua.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI.
  • Distinction of Enantiomers by NMR Spectroscopy Using Chiral Orienting Media. (2025).
  • Chiral analysis. (n.d.). Wikipedia.
  • NMR Spectroscopy Used to Directly Measure Molecular Chirality. (2024). Biocompare.
  • ABSOLUTE CONFIGUR
  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. (2010).
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). (n.d.). Spectroscopy Asia.
  • Enantiomer separation of acidic compounds. (n.d.). Daicel Chiral Technologies.
  • Chiral HPLC Column Selection and Method Development Guide. (n.d.). Sigma-Aldrich.
  • Chiral High Performance Liquid Chrom
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (n.d.).
  • Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. (2019). Master Organic Chemistry.
  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.
  • The Evolution of Chiral Stationary Phases from HPLC to UHPLC. (2014).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling (1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid: A Risk-Based Approach to Personal Protective Equipment

As researchers and drug development professionals, our work often involves synthesizing or handling novel chemical entities where comprehensive safety data may not yet be available. (1R,2S)-2-Ethynylcyclopropane-1-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work often involves synthesizing or handling novel chemical entities where comprehensive safety data may not yet be available. (1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid is one such compound. While specific toxicological data is limited, a thorough analysis of its constituent functional groups—a carboxylic acid, a strained cyclopropane ring, and a terminal alkyne—allows us to construct a robust and conservative safety protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each protective measure.

Our primary objective is to empower you with the knowledge to handle this and similar research chemicals safely, ensuring both personal protection and the integrity of your work. This protocol is grounded in the hierarchy of controls, prioritizing engineering and administrative measures, with Personal Protective Equipment (PPE) serving as the critical final barrier.

Deconstructing the Hazard: A Functional Group Analysis

Understanding the potential hazards of (1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid begins with examining its structure. The safety information available for this specific molecule indicates it may cause skin irritation, serious eye irritation, and respiratory irritation. This aligns with the expected properties of its functional groups.

  • Carboxylic Acid Moiety: The carboxylic acid group is the most significant contributor to the compound's hazardous properties. Carboxylic acids are known corrosives that can cause severe skin burns and eye damage upon contact[1]. As a solid, the dust can be corrosive when it reacts with moisture on the skin or in the respiratory tract[2][3]. Handling this compound therefore requires, at minimum, procedures suitable for corrosive solids[4].

  • Terminal Alkyne (Ethynyl Group): The ethynyl group introduces a different set of potential hazards. Alkynes are highly reactive and can be flammable[5]. While the overall molecule is not classified as flammable, the reactivity of this group warrants careful handling and avoiding conditions such as high heat or incompatible reagents that could trigger unintended reactions.

  • Cyclopropane Ring: The three-membered cyclopropane ring is characterized by significant ring strain. While cyclopropane itself is primarily a flammability hazard, this inherent strain can make its derivatives more reactive than their acyclic counterparts[6]. This structural feature reinforces the need for controlled, deliberate handling procedures.

Synthesized Hazard Profile: Based on this analysis, (1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid should be treated as a corrosive solid with potential for respiratory irritation and unknown reactivity . All handling procedures must be designed to prevent contact with skin, eyes, and mucous membranes and to control dust generation.

The Core of Protection: Engineering and Personal Protective Equipment (PPE)

Adherence to the Occupational Safety and Health Administration (OSHA) Laboratory Standard is mandatory, which requires a written Chemical Hygiene Plan and measures to keep chemical exposures below permissible limits[7][8][9][10]. The primary line of defense is always engineering controls.

Engineering Controls: Your First and Best Defense

  • Chemical Fume Hood: All manipulations of (1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid, especially weighing the solid and preparing solutions, must be performed inside a properly functioning chemical fume hood. This is critical to contain corrosive dust and prevent inhalation[2][3][4].

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any vapors or dusts[11].

Personal Protective Equipment (PPE): The Essential Barrier PPE is not a substitute for good engineering controls but is a required final layer of protection. The following table outlines the minimum PPE required for various laboratory tasks involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shieldsChemical-resistant gloves (Nitrile)Full-length lab coatNot generally required
Weighing Solid Chemical splash goggles & face shieldChemical-resistant gloves (Nitrile)Chemical-resistant lab coatNot required if performed in a fume hood
Preparing Solutions Chemical splash goggles & face shieldChemical-resistant gloves (Nitrile, Neoprene)Chemical-resistant lab coat or apronNot required if performed in a fume hood
Reaction Workup Chemical splash goggles & face shieldChemical-resistant gloves (check compatibility)Chemical-resistant lab coat or apronNot required if performed in a fume hood
Spill Cleanup Chemical splash goggles & face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron or suitMay be required depending on spill size (e.g., N95 dust mask for powder)

Justification for PPE Selection:

  • Eye and Face Protection: Due to the severe corrosive potential, safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory[2][12]. A full-face shield must be worn over the goggles when handling the solid or concentrated solutions to protect the entire face from splashes[2].

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable starting point for incidental contact[12]. When working with solutions, consider double-gloving or using thicker gloves like neoprene. Always inspect gloves for tears or holes before use and remove them before leaving the work area.

  • Body Protection: A standard cotton lab coat is not sufficient protection against corrosive materials. A lab coat made of chemically resistant material (e.g., polyester or a poly-cotton blend) is required. For tasks with a higher splash risk, a chemical-resistant apron should be worn over the lab coat[3].

  • Respiratory Protection: If engineering controls (i.e., a fume hood) fail or are unavailable, and there is a risk of inhaling dust, appropriate respiratory protection is necessary[12]. Consult with your institution's environmental health and safety (EHS) office for proper respirator selection and fit-testing.

Operational Plan: From Receipt to Disposal

A systematic workflow minimizes risk. The following diagram and procedures outline the lifecycle of handling (1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid in the lab.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep_sds Review SDS/Safety Info prep_ppe Don Required PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_spill Ready Spill Kit prep_hood->prep_spill handle_transport Transport to Hood prep_spill->handle_transport handle_weigh Weigh Solid handle_transport->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_reaction Use in Reaction handle_dissolve->handle_reaction clean_decontaminate Decontaminate Glassware handle_reaction->clean_decontaminate clean_dispose Dispose of Waste clean_decontaminate->clean_dispose clean_remove_ppe Remove & Dispose PPE clean_dispose->clean_remove_ppe clean_wash Wash Hands clean_remove_ppe->clean_wash

Caption: Workflow for Safely Handling Corrosive Research Chemicals.

Step-by-Step Handling Protocol
  • Preparation and Pre-Work:

    • Designate a specific area within a chemical fume hood for the procedure.

    • Ensure an emergency eyewash and shower are accessible and unobstructed[2].

    • Prepare a spill kit containing a neutralizer for acids (e.g., sodium bicarbonate or calcium carbonate), absorbent pads, and a designated waste bag[2][13].

    • Don all required PPE as outlined in the table above.

  • Weighing the Solid Compound:

    • Perform this task in the designated fume hood area to contain dust.

    • Use a disposable weigh boat or line the balance with aluminum foil to prevent contamination.

    • Handle the container and spatula with care to minimize dust generation. Close the primary container immediately after dispensing.

  • Preparing Solutions:

    • When dissolving, always add the acid slowly to the solvent , never the other way around, especially with water, to avoid a violent exothermic reaction and splashing[2][3].

    • Use a magnetic stirrer for gentle, controlled mixing.

    • Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard warnings[8][14].

  • Post-Handling Decontamination and Cleanup:

    • Thoroughly decontaminate all non-disposable equipment (glassware, spatulas) after use.

    • Wipe down the work surface in the fume hood with an appropriate cleaning agent.

    • Remove PPE carefully, avoiding contact with contaminated surfaces. Dispose of gloves and any other disposable PPE in the designated solid waste container.

    • Wash hands thoroughly with soap and water after removing PPE.

Spill and Waste Disposal Management

Accidents can happen, and a clear plan is essential for mitigating their impact.

Spill Management:

  • For Small Spills (<100 mg or a few mL of dilute solution) inside a fume hood:

    • Alert nearby personnel.

    • Cover the spill with an acid neutralizer like sodium bicarbonate.

    • Once fizzing stops, carefully sweep the mixture into a designated waste container.

    • Wipe the area with a damp cloth and then a dry one.

    • Place all cleanup materials into a sealed, labeled hazardous waste bag.

  • For Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert your supervisor and institutional EHS.

    • Do not attempt to clean it up yourself unless you are specifically trained for large spill response.

Waste Disposal: Proper waste disposal is a legal and ethical requirement to protect personnel and the environment[15].

  • Segregation: Never mix chemical waste streams unless instructed by a specific procedure[16]. Solid waste (contaminated gloves, weigh boats, paper towels) should be collected separately from liquid waste[17][18].

  • Containers: Use only approved, compatible, and properly sealed hazardous waste containers[14]. Do not overfill liquid waste containers; leave about 10% headspace for expansion[18].

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical names of the contents, and the associated hazards (e.g., "Corrosive")[14][16].

  • Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not pour this chemical down the drain[16].

By implementing this comprehensive safety framework, you can confidently and safely handle (1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid, ensuring a secure environment for groundbreaking research.

References

  • Laboratory Waste Disposal Safety Protocols. (n.d.). NSTA. Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (n.d.). University of Canterbury. Retrieved from [Link]

  • Standard Operating Procedure - Chemical Waste Disposal. (2021). University of Pennsylvania EHRS. Retrieved from [Link]

  • Safe Storage and Disposal of Chemicals in A Lab. (n.d.). Tion. Retrieved from [Link]

  • Working safely with corrosive substances. (2022). Seton UK. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Chemistry Alkynes. (n.d.). SATHEE - IIT Kanpur. Retrieved from [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024). OSHA Training School. Retrieved from [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). ASPR. Retrieved from [Link]

  • Chemical Waste Disposal Procedure. (2023). Griffith University. Retrieved from [Link]

  • The Laboratory Standard. (n.d.). Vanderbilt University Office of Clinical and Research Safety. Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023). Compliancy Group. Retrieved from [Link]

  • Working with Corrosives Guideline. (n.d.). KAUST Health & Safety. Retrieved from [Link]

  • Corrosive Materials. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • Cyclopropane. (n.d.). Wikipedia. Retrieved from [Link]

  • Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. (2022). PMC. Retrieved from [Link]

  • Introduction to Alkynes. (2019). Chemistry Steps. Retrieved from [Link]

  • H₂N-PEG4-Alkyne - Safety Data Sheet. (2016). Carl ROTH. Retrieved from [Link]

  • Cyclopropane SDS. (n.d.). Matheson. Retrieved from [Link]

  • SAFETY DATA SHEET Alkyne-NHS Ester. (2018). Glen Research. Retrieved from [Link]

  • Safety Data Sheet - 1-(5-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid. (n.d.). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]

  • Silanes as Protecting Groups for Terminal Alkyne. (n.d.). Gelest Technical Library. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.